molecular formula C15H22N2O2 B3252925 Benzyl ethyl(piperidin-4-yl)carbamate CAS No. 220395-87-9

Benzyl ethyl(piperidin-4-yl)carbamate

Cat. No.: B3252925
CAS No.: 220395-87-9
M. Wt: 262.35 g/mol
InChI Key: RACQTFOLDNTZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ethyl(piperidin-4-yl)carbamate (CAS 1353966-19-4) is a chemical compound offered for research and development purposes. With a molecular formula of C16H24N2O2 and a molecular weight of 276.37, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The piperidine scaffold is a privileged structure in pharmaceutical research, frequently found in molecules with biological activity. For instance, structurally related compounds featuring piperidine cores have been investigated as potential antagonists for neurological targets such as the muscarinic receptor 4 (M4), highlighting the significance of this chemotype in developing central nervous system (CNS) active agents . As a carbamate derivative, it provides a stable yet modifiable functional group, allowing researchers to explore its utility in constructing more complex molecular architectures. This product is intended for use in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For comprehensive safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-ethyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACQTFOLDNTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl ethyl(piperidin-4-yl)carbamate: A Strategic Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the architectural complexity of target therapeutics requires building blocks that offer high degrees of synthetic flexibility and regiocontrol. Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9)[1] is a highly versatile, orthogonally protected diamine scaffold. Featuring a central piperidine ring with a free secondary amine at the 1-position and a carbamate-protected ethylamine at the 4-position, this molecule serves as a critical linchpin for constructing multi-targeted pharmacophores, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical properties, the causality behind its orthogonal reactivity, and field-proven, self-validating experimental workflows for its application in drug development.

Physicochemical Properties & Safety Profile

Understanding the baseline physical and chemical properties of a scaffold is critical for predicting its behavior in various solvent systems and biological assays. The compound presents as a stable, lipophilic oil at room temperature[2], making it highly soluble in standard organic solvents (DCM, EtOAc, DMF) while requiring specific storage conditions to prevent degradation.

Table 1: Quantitative & Qualitative Properties

PropertyValueSource
Chemical Name Benzyl ethyl(piperidin-4-yl)carbamate[1]
CAS Registry Number 220395-87-9[1]
Molecular Formula C15H22N2O2[1]
Molecular Weight 262.35 g/mol [1]
Physical Appearance Yellow to pale yellow oil[2]
Storage Conditions 4 °C to 8 °C (Sealed, dry environment)[2]
Purity Standard ≥ 98% (HPLC/LC-MS)[3]
Stability & Hazards Stable under normal conditions. Incompatible with strong oxidizing agents.[4]
Decomposition Byproducts Thermal decomposition releases CO, CO₂, and NOₓ.[5]
The Logic of Orthogonal Protection

The true value of Benzyl ethyl(piperidin-4-yl)carbamate lies in its orthogonal protection strategy .

In complex molecule synthesis, chemists must differentiate between two reactive nitrogen centers: the piperidine ring nitrogen and the exocyclic amine. By masking the exocyclic ethylamine with a Carboxybenzyl (Cbz) group, the molecule achieves a state of controlled reactivity.

  • Why Cbz? The Cbz group is highly robust. It is completely stable to the acidic conditions (e.g., TFA, HCl) that would typically cleave a Boc group, and it resists the mildly basic conditions used to remove Fmoc groups.

  • Causality in Synthesis: This stability allows the free piperidine nitrogen to act as the exclusive nucleophile during initial functionalization steps (such as Buchwald-Hartwig cross-coupling or reductive amination). Once the piperidine core is successfully anchored to the primary pharmacophore, the Cbz group can be cleanly cleaved via palladium-catalyzed hydrogenolysis, an exceptionally mild process that leaves amides, ethers, and most other functional groups intact.

SyntheticWorkflow SM N-Boc-piperidin-4-one Step1 Reductive Amination (Ethylamine, NaBH(OAc)3) SM->Step1 Int1 N-Boc-4-(ethylamino)piperidine Step1->Int1 Step2 Cbz Protection (Cbz-Cl, Et3N) Int1->Step2 Int2 N-Boc-4-(N-ethyl-N-Cbz-amino)piperidine Step2->Int2 Step3 Boc Deprotection (TFA / DCM) Int2->Step3 Target Benzyl ethyl(piperidin-4-yl)carbamate (Target Scaffold) Step3->Target

Fig 1. De novo synthetic workflow of the orthogonally protected piperidine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , meaning the reaction provides intrinsic feedback regarding its success or failure before complex instrumental analysis is required.

Protocol A: Regioselective N-Alkylation of the Piperidine Core

Objective: To attach an aryl or alkyl pharmacophore exclusively to the free piperidine nitrogen.

  • Preparation: Dissolve 1.0 equivalent of Benzyl ethyl(piperidin-4-yl)carbamate in anhydrous acetonitrile (0.2 M concentration).

  • Acid Scavenging: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The alkylation process generates hydrohalic acid (e.g., HBr). K₂CO₃ acts as an insoluble acid scavenger, neutralizing the acid to prevent the protonation of the piperidine amine, thereby driving the equilibrium toward the product.

  • Alkylation: Add 1.1 equivalents of the target alkyl halide dropwise at 0 °C, then warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material contains a secondary amine and will stain a deep purple. The successful N-alkylated product is a tertiary amine and will not react with ninhydrin. The disappearance of the purple spot provides immediate, binary visual confirmation of reaction completion.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenolysis (Cbz Cleavage)

Objective: To unmask the secondary ethylamine for the final synthetic elaboration.

  • Preparation: Dissolve the N-alkylated intermediate in degassed methanol.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% w/w Palladium on Carbon (Pd/C). Safety Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. The argon blanket prevents spontaneous ignition[4].

  • Hydrogenation: Purge the reaction flask with H₂ gas three times, then maintain under an H₂ balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: The cleavage of the Cbz group releases toluene and carbon dioxide (CO₂). The macroscopic evolution of CO₂ gas bubbles confirms reaction initiation. Post-reaction, spotting the product on a TLC plate and applying ninhydrin will yield a positive purple stain, confirming the unmasking of the secondary ethylamine.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the reactive secondary amine.

Applications in Target-Directed Drug Design

In medicinal chemistry, the piperidine ring is considered a "privileged scaffold." When targeting GPCRs, the basic nitrogen of the piperidine ring frequently forms a critical salt bridge with conserved aspartate residues within the receptor's transmembrane binding pocket.

By utilizing Benzyl ethyl(piperidin-4-yl)carbamate, researchers can independently optimize two distinct vectors of the drug molecule:

  • The Receptor Anchoring Domain: Built off the piperidine nitrogen.

  • The Effector Domain: Built off the exocyclic ethylamine after Cbz deprotection, allowing the molecule to project into auxiliary hydrophobic or solvent-exposed pockets to achieve subtype selectivity.

DrugDesign cluster_0 Phase 1: Piperidine Core Functionalization cluster_1 Phase 2: Carbamate Cleavage & Elaboration Scaffold Benzyl ethyl(piperidin-4-yl)carbamate Rxn1 Receptor Anchoring (SN2 Alkylation / Coupling) Scaffold->Rxn1 IntA N-Functionalized Intermediate Rxn1->IntA Rxn2 Hydrogenolysis (Pd/C, H2) IntA->Rxn2 IntB Secondary Amine Unmasked Rxn2->IntB Rxn3 Effector Domain Addition (Amidation) IntB->Rxn3 FinalDrug Target Therapeutic Ligand Rxn3->FinalDrug

Fig 2. Application of the scaffold in multi-step target-directed drug design.

Sources

An In-depth Technical Guide to Benzyl (1-ethylpiperidin-4-yl)carbamate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl (1-ethylpiperidin-4-yl)carbamate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide elucidates the structural features and IUPAC nomenclature of this molecule, addressing potential ambiguities in its naming. A detailed, logical synthesis pathway is presented, grounded in established organic chemistry principles, along with a discussion of the rationale behind the selection of reagents and reaction conditions. Furthermore, this document explores the prospective applications of benzyl (1-ethylpiperidin-4-yl)carbamate as a key building block in the design and discovery of novel therapeutic agents and advanced materials.

Introduction: Unveiling Benzyl (1-ethylpiperidin-4-yl)carbamate

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural basis for a vast array of therapeutic agents due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1] The title compound, benzyl (1-ethylpiperidin-4-yl)carbamate, is a derivative of this privileged structure, incorporating a carbamate functional group protected by a benzyl moiety and an ethyl substitution on the piperidine nitrogen. This unique combination of structural features makes it a valuable intermediate for creating diverse molecular architectures with potential applications in pharmaceuticals, agriculture, and materials science.[2]

This guide aims to provide a detailed technical resource for researchers, clarifying the structure and nomenclature of benzyl (1-ethylpiperidin-4-yl)carbamate and offering a scientifically sound, albeit inferred, pathway for its synthesis and characterization.

Structure and Nomenclature

The nomenclature of substituted piperidines can sometimes lead to ambiguity. The user-provided topic, "Benzyl ethyl(piperidin-4-yl)carbamate," could potentially describe two distinct isomers. This section clarifies these structures and establishes the correct IUPAC name for the most plausible and commercially available compound.

Deciphering the Name: Positional Isomerism

The ambiguity in the name "benzyl ethyl(piperidin-4-yl)carbamate" arises from the unspecified position of the ethyl group. The two most likely interpretations are:

  • Isomer 1: The ethyl group is attached to the nitrogen atom of the piperidine ring.

  • Isomer 2: The ethyl group is attached to the nitrogen atom of the carbamate group.

Based on chemical supplier information and common synthetic routes, Isomer 1 is the more prevalent and likely intended compound.[2]

IUPAC Name and Structural Elucidation

The correct IUPAC name for Isomer 1 is benzyl (1-ethylpiperidin-4-yl)carbamate .

The structure consists of a central piperidine ring with an ethyl group at the 1-position (the nitrogen atom). At the 4-position of the piperidine ring, there is a carbamate group. The nitrogen of this carbamate is attached to the piperidine ring, and the oxygen of the carbamate is part of a benzyloxycarbonyl (Cbz or Z) protecting group.

For clarity, the alternative isomer (Isomer 2) would be named benzyl ethyl(piperidin-4-yl)carbamate . In this case, the ethyl group is on the carbamate nitrogen, and the piperidine nitrogen is unsubstituted.

This guide will focus on benzyl (1-ethylpiperidin-4-yl)carbamate .

Chemical and Physical Properties

A summary of the key chemical and physical properties of benzyl (1-ethylpiperidin-4-yl)carbamate is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₂[2]
Molecular Weight 262.35 g/mol [2]
Appearance Yellow to pale yellow oil[3]
Storage Conditions 4 to 8 °C[3]

Synthesis and Characterization

Retrosynthetic Analysis

A retrosynthetic analysis of benzyl (1-ethylpiperidin-4-yl)carbamate suggests a straightforward disconnection at the carbamate and the N-ethyl bond of the piperidine ring.

G target Benzyl (1-ethylpiperidin-4-yl)carbamate intermediate1 4-Amino-1-ethylpiperidine target->intermediate1 Carbamate formation precursor3 Benzyl chloroformate target->precursor3 Carbamate formation precursor1 1-Ethylpiperidin-4-one intermediate1->precursor1 Reductive Amination precursor2 Ammonia

Figure 1: Retrosynthetic analysis of benzyl (1-ethylpiperidin-4-yl)carbamate.

This analysis indicates that the target molecule can be synthesized from 4-amino-1-ethylpiperidine and benzyl chloroformate. The 4-amino-1-ethylpiperidine, in turn, can be prepared from 1-ethylpiperidin-4-one via reductive amination.

Proposed Synthetic Pathway

The proposed forward synthesis is a robust two-step process.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Protection (Carbamate Formation) start1 1-Ethylpiperidin-4-one reagent1 + NH₃, H₂/Raney Ni product1 4-Amino-1-ethylpiperidine start2 4-Amino-1-ethylpiperidine product1->start2 reagent2 + Benzyl Chloroformate, Base product2 Benzyl (1-ethylpiperidin-4-yl)carbamate

Figure 2: Proposed two-step synthesis of benzyl (1-ethylpiperidin-4-yl)carbamate.
Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-1-ethylpiperidine (Reductive Amination)

Reductive amination is a powerful method for the formation of amines from a carbonyl compound and an amine or ammonia.[4] In this step, 1-ethylpiperidin-4-one is reacted with ammonia in the presence of a reducing agent.

  • Rationale: The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the primary amine. Hydrogenation over a Raney Nickel catalyst is a common and effective method for this transformation.[5]

  • Protocol:

    • To a solution of 1-ethylpiperidin-4-one in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia, add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the catalyst from the reaction mixture.

    • Concentrate the filtrate under reduced pressure to yield crude 4-amino-1-ethylpiperidine, which can be used in the next step without further purification or can be purified by distillation.

Step 2: Synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate (N-Protection)

The final step involves the protection of the newly formed primary amine as a benzyl carbamate. Benzyl chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group.[6]

  • Rationale: The amino group of 4-amino-1-ethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

  • Protocol:

    • Dissolve 4-amino-1-ethylpiperidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure benzyl (1-ethylpiperidin-4-yl)carbamate.

Characterization

While specific spectral data for the title compound is not available in the searched literature, the expected characteristic signals in NMR and IR spectroscopy can be predicted based on its structure.

  • ¹H NMR: Expected signals would include those for the ethyl group on the piperidine nitrogen (a triplet and a quartet), the protons of the piperidine ring, the proton attached to the carbamate nitrogen (which may be broad), the benzylic protons of the Cbz group (a singlet), and the aromatic protons of the phenyl ring.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carbamate, the carbons of the piperidine ring, the ethyl group carbons, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the carbamate group would be expected around 1680-1720 cm⁻¹. An N-H stretching vibration may also be observed around 3300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals.[1] Benzyl (1-ethylpiperidin-4-yl)carbamate, as a functionalized piperidine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the carbamate group allows for the controlled deprotection of the amino functionality, enabling further synthetic modifications. The ethyl group on the piperidine nitrogen can influence the basicity and lipophilicity of the molecule, which are critical parameters for drug-like properties.

While specific examples of drugs synthesized from benzyl (1-ethylpiperidin-4-yl)carbamate are not detailed in the available literature, its structural motifs are found in compounds targeting a variety of biological systems. For instance, N-substituted piperidines are common in central nervous system (CNS) active agents, and carbamate functionalities are present in numerous approved drugs.[7]

The logical workflow for the utilization of this compound in a drug discovery program would involve:

G start Benzyl (1-ethylpiperidin-4-yl)carbamate step1 Deprotection (e.g., Hydrogenolysis) start->step1 intermediate 4-Amino-1-ethylpiperidine step1->intermediate step2 Coupling with a pharmacophore-containing moiety intermediate->step2 final_product Biologically Active Compound step2->final_product

Figure 3: General workflow for the use of benzyl (1-ethylpiperidin-4-yl)carbamate in drug discovery.

Conclusion

Benzyl (1-ethylpiperidin-4-yl)carbamate is a strategically important building block for synthetic and medicinal chemists. This guide has provided a clear elucidation of its structure and IUPAC name, distinguishing it from potential isomers. A robust and logical two-step synthesis has been proposed, based on established and reliable chemical transformations. While the direct applications of this specific compound in marketed drugs are not yet documented in readily available literature, its structural components are prevalent in a wide range of biologically active molecules. As such, benzyl (1-ethylpiperidin-4-yl)carbamate represents a valuable tool for the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents and functional materials. Further research into the synthesis of libraries based on this scaffold is warranted to fully explore its potential.

Sources

The Piperidine Scaffold in Rational Drug Design: Conformational Dynamics, ADME Optimization, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is a ubiquitous six-membered saturated nitrogen heterocycle, consistently ranking among the most frequently utilized ring systems in both FDA- and EMA-approved pharmaceuticals[1][2]. Its prevalence in blockbuster drugs—ranging from CNS agents like donepezil and haloperidol to targeted oncology therapeutics—stems from its predictable chair conformation and its basic amine center. These properties provide excellent three-dimensional vector projection for substituents and enable the formation of critical salt bridges with target proteins. However, the inherent physicochemical properties of unsubstituted piperidine present significant challenges in late-stage lead optimization, particularly regarding cardiotoxicity. This whitepaper details the mechanistic rationale behind piperidine functionalization, strategies for mitigating off-target liabilities, and the self-validating experimental workflows required to optimize this critical scaffold.

Physicochemical Profiling: The Double-Edged Sword of Basicity

The unsubstituted piperidine ring possesses a high pKa of approximately 11.1, ensuring that the nitrogen atom is predominantly protonated (cationic) at physiological pH (7.4)[3][4].

The Causality of Target Engagement vs. Toxicity: From a pharmacodynamic perspective, this protonated state is highly desirable for CNS and GPCR targets. The cationic nitrogen readily forms robust salt bridges with conserved acidic residues (e.g., aspartate) within receptor binding pockets. However, this exact physicochemical profile—high basicity coupled with high lipophilicity (logP)—is the classic pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel[5].

Protonated amines interact strongly with aromatic residues (specifically Tyr652 and Phe656) lining the inner cavity of the hERG channel pore via cation-π and π-π stacking interactions. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[5][6]. Consequently, controlling the pKa and lipophilicity of piperidine-containing leads is a central dogma in medicinal chemistry.

Strategic Mitigation of hERG Liabilities

To decouple primary target potency from hERG toxicity, medicinal chemists employ rational structural modifications to tune the electronic and steric environment of the piperidine nitrogen.

  • pKa Attenuation via Fluorination: The introduction of electron-withdrawing fluorine atoms (e.g., 3-fluoro or 4,4-difluoropiperidine) exerts a strong inductive effect (-I) through the σ-bond framework. This systematically lowers the electron density on the nitrogen, reducing its basicity (pKa) and subsequently diminishing its affinity for the hERG channel pore[4][5].

  • Steric Shielding: Incorporating bulky alkyl groups adjacent to the basic nitrogen (e.g., α-methyl or tetramethyl substitutions) sterically hinders the amine's ability to optimally align with the hERG pore residues, effectively reducing binding affinity even if the pKa remains relatively high[5].

  • Scaffold Hopping: Transitioning from a piperidine to a piperazine ring introduces a second heteroatom. This modification lowers the overall pKa of the basic center and significantly reduces lipophilicity, often rescuing a toxic chemotype while maintaining the required exit vectors for target binding[1][5].

HERG_Workflow cluster_mod Rational Structural Modifications Hit Piperidine Hit High Target Affinity hERG Liability Profile Physicochemical Profiling (pKa > 9.0, High logP) Hit->Profile F_mod Fluorination (Inductive pKa Lowering) Profile->F_mod Steric Steric Shielding (Alpha-Substitution) Profile->Steric Hop Scaffold Hopping (e.g., Piperazine) Profile->Hop Assay Automated Patch-Clamp (hERG IC50 Evaluation) F_mod->Assay Steric->Assay Hop->Assay Assay->Profile IC50 < 10 µM Lead Optimized Lead Maintained Efficacy Reduced Cardiotoxicity Assay->Lead IC50 > 30 µM

Workflow for mitigating piperidine-induced hERG liabilities via physicochemical tuning.

Quantitative Impact of Structural Modifications

The following table summarizes the predictable shifts in physicochemical properties when modifying the parent piperidine scaffold.

Scaffold / ModificationTypical pKaLipophilicity (clogP) ImpacthERG Liability RiskPrimary Rationale in Drug Design
Unsubstituted Piperidine ~11.1BaselineHighStrong salt-bridge formation
3-Fluoropiperidine ~9.0 - 9.5DecreasedModerateAttenuate basicity via -I effect[4]
4,4-Difluoropiperidine ~7.5 - 8.5DecreasedLowMaximize basicity reduction[4]
Piperazine ~9.8 (N1)Significantly DecreasedLow to ModerateScaffold hop; lower logP/pKa[5]
2,2,6,6-Tetramethylpiperidine ~11.1IncreasedLowSteric shielding of basic amine[3]

Experimental Methodologies

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Validation

To validate the success of hERG mitigation strategies, automated patch-clamp electrophysiology is employed. Unlike radioligand binding assays, this functional assay measures the actual transmembrane ion flux, providing a true reflection of channel blockade[5][6].

Self-Validating Logic: The protocol relies on strict internal quality control (QC) metrics. Without monitoring membrane resistance (Rm) and series resistance (Rs), leak currents can masquerade as channel block, leading to false positives or masking true liabilities[6].

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Prepare serial dilutions of the piperidine analogs in extracellular recording buffer (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Electrophysiological Recording:

    • Apply a voltage step protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

    • Perfuse the test compound and record the steady-state inhibition of the tail current.

  • Data Validation (Critical Step): Exclude any recording sweeps where the membrane resistance (Rm) drops below 200 MΩ or the series resistance (Rs) exceeds 20 MΩ. Calculate the IC50 only from cells passing these strict QC thresholds[6].

Protocol 2: Late-Stage Reductive Amination for Piperidine Derivatization

Reductive amination is a highly reliable, late-stage functionalization technique used to append piperidine derivatives to complex molecular cores, allowing rapid SAR exploration.

  • Iminium Ion Formation: Dissolve the carbonyl precursor (aldehyde or ketone, 1.0 eq) and the functionalized piperidine (e.g., 4-fluoropiperidine, 1.2 eq) in anhydrous dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the dehydration and formation of the electrophilic iminium intermediate. Stir at room temperature for 2 hours.

  • Hydride Reduction: Cool the reaction to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). The bulky, mild nature of this reducing agent ensures selective reduction of the iminium ion over unreacted aldehydes/ketones.

  • Quench and Purification: Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and decompose excess reductant. Extract the basic piperidine product into dichloromethane (DCM), dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Synthetic_Logic Ketone Carbonyl Precursor (Aldehyde/Ketone) Imine Iminium Intermediate (Electrophilic) Ketone->Imine Amine Substituted Piperidine (Nucleophile) Amine->Imine Product Functionalized Piperidine Scaffold Imine->Product Reductant Reducing Agent (NaBH(OAc)3) Reductant->Product Hydride Transfer

Synthetic logic for late-stage reductive amination of piperidine scaffolds.

Sources

Methodological & Application

Application Note: Scalable Synthesis and Orthogonal Deprotection of Benzyl ethyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Architecture

Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9) is a highly versatile, orthogonally protected diamine building block widely utilized in medicinal chemistry and drug development. The architecture of this molecule features a free endocyclic secondary amine (the piperidine nitrogen) and a carbobenzyloxy (Cbz)-protected exocyclic secondary amine.

To achieve this specific substitution pattern without regiochemical scrambling or polymerization, a three-step linear sequence is employed starting from commercially available 1-Boc-4-piperidone. The causality of this route relies on strict orthogonal protecting group logic . The tert-butyloxycarbonyl (Boc) group provides temporary protection for the piperidine nitrogen, which is orthogonal to the Cbz group introduced later[1],[2]. This ensures that the final acidic deprotection step selectively reveals the piperidine nitrogen while leaving the exocyclic ethylamine fully masked[3].

SynthesisWorkflow SM 1-Boc-4-piperidone Step1 Step 1: Reductive Amination (EtNH2, NaBH(OAc)3) SM->Step1 Int1 1-Boc-4-(ethylamino)piperidine Step1->Int1 >90% Yield Step2 Step 2: N-Cbz Protection (Cbz-Cl, DIPEA) Int1->Step2 Int2 1-Boc-4-(N-ethyl-N-Cbz-amino)piperidine Step2->Int2 ~85% Yield Step3 Step 3: N-Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product Benzyl ethyl(piperidin-4-yl)carbamate (Target Molecule) Step3->Product >95% Yield

Fig 1: Three-step synthetic workflow for Benzyl ethyl(piperidin-4-yl)carbamate.

Self-Validating Experimental Protocols

Step 1: Reductive Amination

Objective: Condensation of 1-Boc-4-piperidone with ethylamine to form 1-Boc-4-(ethylamino)piperidine[4],[5]. Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride because of its milder reducing power. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone[4]. The addition of a catalytic amount of acetic acid accelerates iminium formation, driving the equilibrium forward.

Step-by-Step Methodology:

  • Charge a dry 500 mL round-bottom flask with 1-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) and 1,2-dichloroethane (DCE, 150 mL).

  • Add ethylamine solution (2.0 M in THF, 30.1 mL, 60.2 mmol, 1.2 eq) and glacial acetic acid (0.29 mL, 5.0 mmol, 0.1 eq). Stir at 20°C for 30 minutes to allow imine/iminium equilibration[6].

  • Portion-wise, add NaBH(OAc)3 (15.9 g, 75.3 mmol, 1.5 eq) over 15 minutes. Ensure the internal temperature remains below 30°C.

  • Self-Validation (IPC): Monitor via TLC (Ninhydrin stain). The ketone starting material (Rf ~0.6 in 1:1 Hexanes/EtOAc) must completely disappear, replaced by a strongly ninhydrin-positive spot (Rf ~0.2) indicating the secondary amine.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 (100 mL)[4]. Extract the aqueous layer with dichloromethane (DCM, 2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: N-Cbz Protection

Objective: Mask the highly nucleophilic exocyclic secondary amine using Benzyl chloroformate (Cbz-Cl)[1]. Mechanistic Insight: Cbz-Cl is a highly reactive acylating agent. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature acidic cleavage of the Boc group[1],[7]. The Cbz group is chosen because it is completely stable to the acidic conditions required for subsequent Boc removal, providing true orthogonality[2].

Step-by-Step Methodology:

  • Dissolve the crude 1-Boc-4-(ethylamino)piperidine (assumed 50.2 mmol, 1.0 eq) in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.

  • Add DIPEA (17.5 mL, 100.4 mmol, 2.0 eq).

  • Dropwise, add Benzyl chloroformate (Cbz-Cl, 7.9 mL, 55.2 mmol, 1.1 eq) via an addition funnel. Maintain the internal temperature below 5°C during the addition.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation (IPC): LC-MS analysis must show complete conversion to the desired mass [M+H]+ = 363.2. The product spot on TLC will be UV-active (due to the benzyl ring) and ninhydrin-negative, confirming the consumption of the free amine.

  • Wash the organic layer sequentially with 0.5 M HCl (100 mL), saturated NaHCO3 (100 mL), and brine (100 mL). Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the fully protected intermediate.

OrthogonalLogic Molecule 1-Boc-4-(N-ethyl-N-Cbz-amino)piperidine BocNode Boc Group (Endocyclic) Acid-Labile Molecule->BocNode Position 1 CbzNode Cbz Group (Exocyclic) Acid-Stable Molecule->CbzNode Position 4 TFA Treatment with 4M HCl BocNode->TFA CbzNode->TFA Orthogonal (No Reaction) Result Benzyl ethyl(piperidin-4-yl)carbamate (Target) TFA->Result Selective Cleavage

Fig 2: Orthogonal protecting group logic enabling selective endocyclic amine deprotection.

Step 3: Selective N-Boc Deprotection

Objective: Cleave the Boc group to yield the target Benzyl ethyl(piperidin-4-yl)carbamate[3]. Mechanistic Insight: The Boc group is highly sensitive to strong acids, decomposing into isobutylene and carbon dioxide gas[2]. 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the easily handled, crystalline hydrochloride salt of the product[3],[5].

Step-by-Step Methodology:

  • Dissolve 1-Boc-4-(N-ethyl-N-Cbz-amino)piperidine (15.0 g, 41.4 mmol, 1.0 eq) in a minimal amount of DCM (30 mL).

  • Add 4M HCl in dioxane (103.5 mL, 414.0 mmol, 10.0 eq). Stir at room temperature for 2-3 hours[5].

  • Self-Validation (IPC): Observe the reaction mixture; the cessation of gas evolution (CO2 and isobutylene) indicates the reaction is nearing completion. LC-MS must indicate the disappearance of the starting material and the appearance of the product mass [M+H]+ = 263.2.

  • Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl.

  • Triturate the resulting highly viscous oil/solid with diethyl ether (100 mL). Filter the resulting white precipitate, wash with additional ether, and dry under high vacuum to afford Benzyl ethyl(piperidin-4-yl)carbamate hydrochloride.

Quantitative Data & Stoichiometric Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1 1-Boc-4-piperidone199.251.010.0 gStarting Material
1 Ethylamine (2M in THF)45.081.230.1 mLNucleophile
1 NaBH(OAc)3211.941.515.9 gReducing Agent
2 1-Boc-4-(ethylamino)piperidine228.331.0~11.4 gIntermediate 1
2 Benzyl chloroformate (Cbz-Cl)170.591.17.9 mLProtecting Agent
2 DIPEA129.242.017.5 mLAcid Scavenger
3 1-Boc-4-(N-ethyl-N-Cbz-amino)pip.362.471.015.0 gIntermediate 2
3 4M HCl in Dioxane36.4610.0103.5 mLDeprotecting Agent

Table 2: Expected Analytical Signatures (Self-Validation Metrics)

CompoundTLC Rf (Stain)LC-MS [M+H]+Key 1H-NMR Signatures (CDCl3)
1-Boc-4-piperidone 0.60 (Ninhydrin -)200.12.44 (t, 4H, piperidine CH2)
Intermediate 1 0.20 (Ninhydrin +)229.21.10 (t, 3H, ethyl CH3), 1.45 (s, 9H, Boc)
Intermediate 2 0.55 (UV +, Nin -)363.25.12 (s, 2H, benzyl CH2), 7.35 (m, 5H, Ar-H)
Target Molecule (HCl) 0.10 (UV +, Nin +)263.25.15 (s, 2H, benzyl CH2), 8.50-9.00 (br, 2H, NH2+)

(Note: TLC Rf values are approximate, based on a 1:1 Hexanes/Ethyl Acetate mobile phase. The target molecule requires a highly polar eluent like 10% MeOH in DCM with 1% NH4OH for proper migration).

References

  • Benzyl chloroformate - Grokipedia. Grokipedia. 1

  • 1-Boc-4-piperidone - Benchchem. BenchChem Technical Support Center. 4

  • 11.3 Protecting groups - Organic Chemistry II. Fiveable. 2

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. 7

  • Available Synple Chem Reagent Cartridges. Synple Chem.3

  • INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - EP 2766352 B1. European Patent Office. 5

  • CN101090902B - Cgrp receptor antagonists. Google Patents. 6

Sources

using Benzyl ethyl(piperidin-4-yl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of Benzyl ethyl(piperidin-4-yl)carbamate in Advanced Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9)

Introduction & Chemical Rationale

The integration of organic carbamates into peptide backbones has become a cornerstone of modern drug design. Carbamates act as highly stable peptide bond surrogates, offering superior proteolytic resistance and enhanced cellular permeability [1]. Among the diverse array of carbamate-bearing building blocks, Benzyl ethyl(piperidin-4-yl)carbamate represents a highly versatile, bifunctional scaffold for peptidomimetic synthesis.

Structurally, this molecule features a piperidine ring with a free secondary amine at position 1, and an exocyclic N-ethyl amine that is protected by a carboxybenzyl (Cbz or Z) group. This specific architecture provides a strategic advantage in Solid-Phase Peptide Synthesis (SPPS):

  • The Free Piperidine Amine: Acts as a nucleophile for amide bond formation with a carboxylic acid (e.g., an amino acid side chain or a modified N-terminus). The cyclic nature of the piperidine induces rigid conformational restriction, which is highly desirable for locking peptides into bioactive conformations.

  • The Cbz-Protected N-Ethyl Amine: Provides an orthogonal protection trajectory. The Cbz group is completely stable to both the basic conditions of Fmoc removal (e.g., 20% piperidine) and the highly acidic conditions of global resin cleavage (e.g., 95% TFA) [2].

By understanding the causality of these structural features, researchers can utilize this building block to synthesize complex, branched, or cyclized peptidomimetics that would be otherwise inaccessible using standard linear synthesis.

Strategic Workflow & Orthogonality

The successful incorporation of Benzyl ethyl(piperidin-4-yl)carbamate requires a carefully orchestrated sequence of coupling and deprotection events. Because the piperidine nitrogen is a sterically hindered secondary amine, standard coupling reagents (like DIC/HOBt) often fail to drive the reaction to completion. Instead, highly reactive uronium/aminium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU, are required to stabilize the transition state and force the acylation [3].

Workflow A Resin-Bound Peptide (Free Carboxylate) C HATU/DIPEA Coupling A->C B Benzyl ethyl(piperidin-4-yl)carbamate (Free 2° Amine) B->C D Cbz-Protected Peptidomimetic C->D Amide Bond Formation E TFA Cleavage (Fmoc/Boc Removal) D->E Global Cleavage F Catalytic Hydrogenolysis (H2, Pd/C) E->F Orthogonal Cbz Deprotection G Free N-Ethyl Amine (Final Product) F->G Unmasking

Workflow for the incorporation and orthogonal deprotection of the piperidine carbamate in SPPS.

Quantitative Data: Reagent Selection & Protection Strategy

To ensure a self-validating and efficient synthesis, the choice of coupling reagent and the understanding of protecting group orthogonality are paramount. The tables below summarize the empirical data governing these choices.

Table 1: Coupling Reagent Efficacy for Piperidine Secondary Amines

Coupling ReagentActivating SpeciesSuitability for 2° AminesEpimerization RiskRecommended Eq.
DIC / HOBt OBt-Active EsterPoor (Sluggish kinetics)LowN/A
HBTU OBt-Active EsterModerateModerate5.0
HATU OAt-Active EsterExcellent (Rapid) Low (due to neighboring group effect)3.0 - 5.0
PyBOP Phosphonium EsterGoodLow5.0

Table 2: Orthogonal Protection Matrix in the Proposed Workflow

Protecting GroupProtected MoietyDeprotection ConditionStability Profile
Fmoc α -Amines20% Piperidine in DMFAcid stable; Hydrogenolysis stable.
tBu / Boc Side chains95% TFA (Cleavage Cocktail)Base stable; Hydrogenolysis stable.
Cbz (Z) N-Ethyl Amine H 2​ , Pd/C (Hydrogenolysis) Stable to 20% Piperidine AND 95% TFA.

Mechanistic Pathway of Secondary Amine Activation

The causality behind choosing HATU lies in its mechanism. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming secondary amine of the piperidine. This significantly lowers the activation energy required for the nucleophilic attack on the sterically hindered carbonyl carbon.

HATU_Mech N1 Peptide Carboxylic Acid + DIPEA N2 Deprotonated Carboxylate N1->N2 Base Deprotonation N4 OAt-Active Ester Intermediate N2->N4 Reacts with N3 HATU Reagent N3->N4 Forms N6 Stable Amide Bond + HOAt Byproduct N4->N6 Nucleophilic Attack (Accelerated by HOAt) N5 Benzyl ethyl(piperidin-4-yl)carbamate (Sterically Hindered 2° Amine) N5->N6 Piperidine Nitrogen

Mechanistic pathway of HATU-mediated activation and coupling to the sterically hindered secondary amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Because we are coupling an amine in solution to a resin-bound carboxylate, traditional colorimetric amine tests (like the Kaiser test) on the resin will yield false negatives. Validation must be performed via micro-cleavage.

Protocol A: HATU-Mediated Amide Coupling to Resin-Bound Carboxylate

Objective: Conjugate Benzyl ethyl(piperidin-4-yl)carbamate to a resin-bound peptide bearing a free carboxylic acid (e.g., Asp/Glu side chain or succinylated N-terminus).

Materials:

  • Peptide-resin with a free carboxylate (1.0 eq, based on resin loading)

  • Benzyl ethyl(piperidin-4-yl)carbamate (3.0 eq)

  • HATU (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve HATU (3.0 eq) in a minimum volume of DMF. Add this solution to the resin.

  • Base Addition: Add DIPEA (6.0 eq) to the resin mixture. Agitate for 3 minutes to form the OAt-active ester.

  • Amine Addition: Dissolve Benzyl ethyl(piperidin-4-yl)carbamate (3.0 eq) in DMF and add it to the reaction vessel.

  • Coupling: Agitate the mixture at room temperature for 2 to 4 hours. Causality note: Extended coupling times are mandatory due to the steric bulk of the piperidine ring.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • System Validation (Micro-cleavage): Transfer a few beads to a microcentrifuge tube. Add 100 μ L of TFA/H 2​ O (95:5) and incubate for 30 mins. Evaporate the TFA, dissolve the residue in MeCN/H 2​ O, and analyze via LC-MS. Look for the mass of the target peptide + 244 Da (mass of the carbamate fragment minus water).

Protocol B: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Unmask the N-ethyl amine post-cleavage for downstream functionalization, without utilizing harsh hydrofluoric acid.

Materials:

  • Cleaved, purified Cbz-protected peptide (lyophilized)

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to peptide)

  • Hydrogen gas (H 2​ balloon)

  • Methanol (MeOH) or MeOH/DMF mixture (depending on peptide solubility)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in degassed MeOH. If the peptide is highly hydrophobic, a 1:1 mixture of MeOH and DMF may be used.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (Argon or Nitrogen) to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas using a balloon. Repeat this purge cycle three times to ensure a pure H 2​ atmosphere [4].

  • Reaction: Stir the suspension vigorously at room temperature for 2 to 12 hours.

  • System Validation (Reaction Monitoring): Pull a 10 μ L aliquot, filter through a micro-syringe filter, and inject into LC-MS. Complete deprotection is validated by a mass shift of -134 Da (loss of the Cbz group: C 8​ H 6​ O 2​ ).

  • Workup: Once complete, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure and lyophilize to yield the free N-ethyl amine peptidomimetic.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at:[Link] [INDEX: 2.1]

Application Note: Strategic Deprotection of Benzyl Carbamate (Cbz) from Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The carboxybenzyl (Cbz or Z) group, first introduced by Bergmann and Zervas, is a premier protecting group for amines in organic synthesis and peptide chemistry[1]. In the context of piperidine—a ubiquitous pharmacophore in drug development—the Cbz group provides exceptional stability against strongly basic conditions and mild acids, making it perfectly orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups[2].

The deprotection of a Cbz-protected piperidine relies on the cleavage of the benzylic carbon-oxygen bond. Once this bond is severed, the resulting carbamic acid intermediate is highly unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide and the free secondary amine[3]. As a Senior Application Scientist, selecting the correct cleavage method requires analyzing your substrate's functional group tolerance. The three primary modalities are Catalytic Hydrogenolysis , Catalytic Transfer Hydrogenation (CTH) , and Strong Acid Cleavage .

Decision Matrix for Deprotection Strategy

To prevent unwanted side reactions (such as the reduction of alkenes or the cleavage of sensitive ethers), use the following logical workflow to select your deprotection method.

Cbz_Deprotection Start Cbz-Protected Piperidine Substrate CheckRed Contains reducible groups? (alkenes, alkynes, nitro) Start->CheckRed Hyd Catalytic Hydrogenolysis (H2, Pd/C) or CTH CheckRed->Hyd No CheckAcid Contains acid-sensitive groups? (acetals, silyl ethers) CheckRed->CheckAcid Yes Acid Strong Acid Cleavage (33% HBr/AcOH) CheckAcid->Acid No Alt Alternative Cleavage (TMSI or BBr3) CheckAcid->Alt Yes

Decision matrix for selecting Cbz deprotection strategies based on substrate functionality.

Comparative Analytics

Summarizing the quantitative and qualitative parameters of each method ensures predictable scale-up and high-yield recovery.

ParameterCatalytic HydrogenolysisTransfer Hydrogenation (CTH)Acidic Cleavage
Primary Reagents H₂ gas (1–5 atm), 10% Pd/CHCOONH₄ (3–5 eq), 10% Pd/C33% HBr in Acetic Acid
Optimal Solvent Methanol, Ethanol, or EtOAcMethanol or IsopropanolGlacial Acetic Acid
Temperature 20 °C – 25 °C60 °C (or Microwave)20 °C – 25 °C
Reaction Byproducts Toluene, CO₂[3]Toluene, CO₂, NH₃[4]Benzyl bromide, CO₂[3]
Chemoselectivity Poor for alkenes/alkynesModerate (risk of dehalogenation)Poor for acetals/ethers
Typical Yield > 95%90% – 98%80% – 90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure reproducibility and safety.

Protocol A: Standard Catalytic Hydrogenolysis

Best for standard substrates lacking reducible functional groups.

Causality & Logic: Hydrogen gas adsorbs onto the palladium surface, facilitating the reduction of the benzylic C-O bond. The reaction is entropically driven by the release of CO₂ gas. Because the newly liberated piperidine is a strong Lewis base, it can coordinate to the palladium and poison the catalyst. Adding a catalytic amount of acetic acid prevents this by protonating the amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected piperidine (1.0 mmol) in 10 mL of anhydrous Methanol. Add 2 drops of glacial acetic acid to mitigate catalyst poisoning.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol-rich atmosphere in the presence of oxygen.[3]

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Validation: Monitor by TLC. The reaction is complete when the starting material is consumed. Stain the TLC plate with Ninhydrin; the liberated secondary piperidine amine will appear as a highly polar spot that turns yellow/brown upon heating.

  • Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite® to remove the Pd/C, rinsing with excess Methanol. Causality: Celite prevents fine, toxic palladium particles from passing into the filtrate. Concentrate under reduced pressure to yield the piperidine acetate salt.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for rapid deprotection, microwave-assisted synthesis, or when avoiding high-pressure H₂ gas.

Causality & Logic: Ammonium formate (HCOONH₄) acts as an in-situ hydrogen donor. Upon heating in the presence of Pd/C, it decomposes into H₂, NH₃, and CO₂[4]. This method is exceptionally fast and highly compatible with microwave dielectric heating[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected piperidine (1.0 mmol) in 10 mL of Methanol or Isopropanol.

  • Reagent Addition: Add 10% Pd/C (10 mol%), followed by ammonium formate (3.0–5.0 equivalents). Causality: An excess of formate is required because some volatile NH₃ and CO₂ will escape the system, taking H₂ with them.[3]

  • Reaction: Heat the mixture to 60 °C (or apply microwave irradiation at 80 °C for 5–10 minutes)[4]. Monitor for active bubbling, which indicates the decomposition of formate and the decarboxylation of the carbamate.

  • Validation: Analyze via LC-MS. The mass spectrum will show the disappearance of the[M+H]⁺ peak of the starting material and the appearance of the [M-Cbz+H]⁺ peak for the free piperidine.

  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Partition the residue between saturated aqueous NaHCO₃ and Dichloromethane to remove excess ammonium salts, extracting the free piperidine into the organic layer.

Protocol C: Strong Acid Cleavage (HBr/AcOH)

Best for substrates containing reducible groups (e.g., alkenes, alkynes) that would be destroyed by palladium catalysis.

Causality & Logic: This is a harsh but chemoselective approach[3]. The highly acidic environment protonates the carbamate carbonyl. The bromide ion then acts as a nucleophile, attacking the benzylic carbon via an Sₙ2 mechanism to yield benzyl bromide, CO₂, and the piperidine hydrobromide salt[6].

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve the Cbz-protected piperidine (1.0 mmol) in 2 mL of anhydrous Dichloromethane.

  • Acid Addition: Slowly add 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (5.0 mL). Causality: The reaction will immediately begin evolving CO₂ gas. Ensure the flask is equipped with a gas bubbler or trap.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Validation: The reaction mixture often changes color (yellow to orange). TLC (using a basic eluent like 90:9:1 DCM:MeOH:NH₄OH) will confirm the loss of starting material.

  • Workup: Pour the reaction mixture into 50 mL of cold, anhydrous Diethyl Ether and stir vigorously. Causality: The piperidine hydrobromide salt is insoluble in ether and will precipitate, while the toxic, lachrymatory byproduct (benzyl bromide) remains in solution. Filter the precipitate and wash thoroughly with fresh ether to yield the pure amine hydrobromide salt[3].

Troubleshooting & Field Insights

  • Incomplete Deprotection (Hydrogenolysis): If the reaction stalls, the catalyst may be poisoned by trace sulfur in the substrate or by the basicity of the newly formed piperidine. Solution: Switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is more robust against poisoning, or increase the atmospheric pressure of H₂ using a Parr shaker.

  • N-Methylation Side Reactions: When using Methanol as a solvent during prolonged catalytic hydrogenation, trace amounts of formaldehyde (from methanol oxidation) can undergo reductive amination with the free piperidine, yielding an N-methyl piperidine byproduct. Solution: Switch the solvent to Ethanol or Ethyl Acetate.

References

  • Protocol for the Deprotection of the Benzyl Carbam
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives, ResearchG
  • Greene's Protective Groups in Organic Synthesis, John Wiley & Sons.
  • Pd/C Catalysis under Microwave Dielectric He
  • Upadacitinib tartrate. Tyrosine-protein kinase JAK1 inhibitor, Portico.

Sources

Application Note: Benzyl ethyl(piperidin-4-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Piperidine scaffolds represent a cornerstone in medicinal chemistry, featured prominently in a multitude of FDA-approved therapeutics—particularly for central nervous system (CNS) indications and gastrointestinal disorders targeting G-protein coupled receptors (GPCRs)[1]. Within this chemical space, Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9) emerges as a highly versatile, bifunctional building block[2].

Structurally, it features a secondary amine within the piperidine ring and an ethyl-substituted carbamate protected by a benzyl group (Cbz). The strategic advantage of this molecule lies in its orthogonality. The Cbz group provides essential lipophilicity during early-stage library synthesis, aiding in intermediate purification and assay permeability, while serving as a robust protecting group that is completely orthogonal to Boc or Fmoc chemistries[3][4]. This allows drug development professionals to execute complex, multistep syntheses—such as the development of muscarinic M4 receptor antagonists—with high regioselectivity and yield[5].

Physicochemical Profiling

A comprehensive understanding of a building block's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems[4]. The table below summarizes the quantitative data for Benzyl ethyl(piperidin-4-yl)carbamate to guide synthetic planning.

PropertyValueClinical / Synthetic Relevance
Molecular Formula C15H22N2O2Standard bifunctional piperidine carbamate derivative.
Molecular Weight 262.35 g/mol Low molecular weight allows for downstream diversification without violating Lipinski's Rule of 5.
CAS Number 220395-87-9Industry-standard identifier for procurement and library registration[2].
pKa (Predicted) ~10.2 (Piperidine N)Ensures protonation at physiological pH; renders the ring nitrogen highly nucleophilic for SN2 or reductive amination[4].
LogP (Predicted) ~2.5 - 3.0The benzyl group significantly increases lipophilicity compared to Boc-derivatives, aiding membrane permeability in intermediate cell-based assays[4].

Mechanistic Insights & Workflow

In the synthesis of neurological therapeutics, the piperidine ring acts as a critical pharmacophore that anchors the molecule within the receptor's orthosteric site[5]. The ethyl substitution on the carbamate nitrogen introduces precise steric bulk that can lock the conformational geometry of the pendant group, often improving binding affinity and selectivity against off-target kinases.

Causality in Experimental Choices: When functionalizing the piperidine nitrogen, reductive amination is overwhelmingly preferred over direct alkylation. Alkyl halides often lead to over-alkylation (quaternization) of the highly nucleophilic secondary amine. By utilizing reductive amination with Sodium triacetoxyborohydride (STAB), the reaction selectively halts at the tertiary amine stage. Following this core functionalization, the benzyl carbamate (Cbz) group can be cleanly removed via catalytic hydrogenation (Pd/C, H2) under mild conditions[6]. This reveals the secondary ethylamine, which can then be subjected to amide coupling or Buchwald-Hartwig cross-coupling to generate the final Active Pharmaceutical Ingredient (API)[7].

G A Benzyl ethyl(piperidin-4-yl)carbamate (Core Building Block) B Reductive Amination / N-Alkylation (Piperidine N-Functionalization) A->B Target Aldehyde, STAB, DCM C Catalytic Hydrogenolysis (Cbz Deprotection via Pd/C, H2) B->C H2 (1 atm), Pd/C, MeOH D Amide Coupling / Cross-Coupling (Ethylamine Diversification) C->D R-COOH, HATU, DIPEA E Lead Candidate (e.g., M4 Antagonist / GPCR Ligand) D->E in vitro screening

Synthetic workflow of Benzyl ethyl(piperidin-4-yl)carbamate in GPCR drug discovery.

Experimental Protocols

The following protocols provide a self-validating system for utilizing Benzyl ethyl(piperidin-4-yl)carbamate in a standard drug discovery workflow.

Protocol A: Reductive Amination of the Piperidine Core

Objective: To functionalize the secondary amine of the piperidine ring with a target aldehyde (e.g., for synthesizing M4 antagonist precursors)[5]. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of primary alcohol byproducts.

Materials:

  • Benzyl ethyl(piperidin-4-yl)carbamate (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (0.1 eq, as a catalyst)

Step-by-Step Procedure:

  • Imine Formation: Dissolve Benzyl ethyl(piperidin-4-yl)carbamate and the target aldehyde in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Add glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour. Mechanistic Note: Pre-stirring allows for complete iminium ion formation, maximizing the yield of the subsequent reduction step.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion via LC-MS.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the aqueous layer reaches pH ~8. Validation Note: A pH of 8 ensures the newly formed tertiary amine is fully deprotonated and partitions cleanly into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Catalytic Hydrogenation (Cbz Deprotection)

Objective: To remove the benzyl carbamate protecting group, revealing the secondary ethylamine for subsequent diversification[6]. Rationale: Palladium on carbon (Pd/C) with hydrogen gas provides a clean, highly efficient deprotection that is orthogonal to acid-labile groups (like Boc). Methanol is used to ensure the solubility of both the lipophilic starting material and the polar amine product.

Materials:

  • N-alkylated Benzyl ethyl(piperidin-4-yl)carbamate intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in MeOH (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Wet the catalyst with a small amount of toluene before adding it to the reaction flask, or add it strictly under a continuous stream of nitrogen[6].

  • Purging: Evacuate the flask and backfill with nitrogen (3x) to remove oxygen. Then, evacuate and backfill with hydrogen gas (3x).

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4-8 hours.

  • Filtration: Once LC-MS indicates complete consumption of the starting material (disappearance of the M+H corresponding to the Cbz-protected mass), filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl(piperidin-4-yl)amine derivative. The product is typically >95% pure and can be used directly in subsequent amide coupling reactions without further purification.

References

  • The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis.NBInno.
  • benzyl ethyl(piperidin-4-yl)carbamate | 220395-87-9.ChemicalBook.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.Organic-Chemistry.org.
  • A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery.BenchChem.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.ResearchGate.
  • WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists.Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

Section 1: The Causality of Degradation (Mechanistic Insight)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Degradation & Troubleshooting

Welcome to the Cbz-Cl Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete amine protections, unexplained side reactions, or irreproducible yields when using benzyl chloroformate (Cbz-Cl). Because Cbz-Cl is an electrophilic acylating agent with a highly labile chloride leaving group, it is inherently unstable under humid or elevated temperature conditions[1].

This guide provides a deep mechanistic dive into Cbz-Cl degradation, an FAQ for daily handling, and a self-validating troubleshooting workflow to ensure your carbamate formations succeed on the first attempt.

Why does Cbz-Cl go bad, and why does it ruin your synthesis?

Cbz-Cl is exceptionally moisture-sensitive. When exposed to water, the electrophilic carbonyl carbon undergoes nucleophilic attack, displacing the chloride ion to form an unstable benzyl carbonic acid intermediate[1][2]. This intermediate rapidly decarboxylates, releasing carbon dioxide gas, benzyl alcohol, and hydrochloric acid (HCl)[2].

The generation of HCl is the primary culprit behind reaction failure. In amine protection, the target amine must possess a free lone pair to act as a nucleophile. The evolved HCl rapidly protonates the starting material, converting it into a non-nucleophilic ammonium salt, thereby halting the reaction entirely[3]. Furthermore, thermal stress (>100°C) triggers a different degradation pathway, yielding benzyl chloride and CO2[1].

G1 CbzCl Benzyl Chloroformate (Cbz-Cl) Intermediate Benzyl Carbonic Acid [Unstable Intermediate] CbzCl->Intermediate Hydrolysis ThermalByproducts Benzyl Chloride + CO2 CbzCl->ThermalByproducts Thermal Degradation Water H2O (Moisture) Water->Intermediate Nucleophilic Attack Heat Heat (>100°C) Heat->ThermalByproducts Byproducts Benzyl Alcohol + CO2 + HCl Intermediate->Byproducts Decarboxylation

Mechanistic pathways of Cbz-Cl degradation via moisture (hydrolysis) and thermal stress.

Section 2: Quantitative Data & Degradation Tracking

To effectively troubleshoot, you must be able to identify degradation products analytically. The table below summarizes the physical and spectroscopic properties of Cbz-Cl and its primary degradation byproducts.

CompoundRole in SynthesisBoiling Point (°C)Density (g/mL)1H NMR Marker (CDCl3)Impact on Reaction
Benzyl Chloroformate Active Reagent103 (at 20 mmHg)1.21Singlet, ~5.3 ppm (CH2)Forms target carbamate
Benzyl Alcohol Hydrolysis Byproduct2051.04Singlet, ~4.7 ppm (CH2)Competes as nucleophile
Hydrochloric Acid Hydrolysis ByproductGas / AqueousN/ABroad exchangeableProtonates target amine
Carbon Dioxide Decarboxylation ByproductGasN/AN/ACauses pressure buildup
Benzyl Chloride Thermal Byproduct1791.10Singlet, ~4.6 ppm (CH2)Alkylates target amine

Note: Data aggregated from standard chemical safety and property databases[1][2].

Section 3: Frequently Asked Questions (FAQs)

Q: I added 1.2 equivalents of Cbz-Cl, but my reaction stalled at 50% conversion. Why? A: This is a classic symptom of HCl poisoning combined with reagent loss. If your Cbz-Cl has partially hydrolyzed, you are not actually adding 1.2 equivalents of active reagent. More critically, the HCl generated from the degraded reagent (and from the successful protection events) protonates your unreacted amine[3]. If your base (e.g., triethylamine, DIPEA, or Na2CO3) is insufficient to scavenge this excess acid, the remaining amine becomes a non-nucleophilic ammonium salt, stalling the reaction.

Q: How should I store Cbz-Cl to maximize its shelf life? A: Cbz-Cl must be stored at 2–8°C in a tightly sealed, corrosion-resistant container (glass or PTFE) under an inert atmosphere (nitrogen or argon)[1][4]. Never store it at room temperature or in a humid environment. When removing it from the fridge, allow the bottle to warm to room temperature in a desiccator before opening; otherwise, atmospheric condensation will introduce moisture directly into the cold reagent.

Q: My Cbz-Cl bottle hissed loudly when I opened it. Is it still safe to use? A: A hissing sound indicates pressure buildup from carbon dioxide gas, a direct byproduct of hydrolysis or thermal degradation[1][2]. The reagent has definitely degraded to some extent. You must assay the reagent via 1H NMR before use. If the benzyl alcohol peak (~4.7 ppm) is prominent, discard the bottle safely, as the exact molarity of active Cbz-Cl is now unknown.

Section 4: Troubleshooting Workflow for Failed Protections

When a Cbz-protection fails, do not blindly repeat the experiment. Follow this logical decision tree to identify the root cause.

G2 Start Low Conversion in Cbz Protection CheckpH Check Reaction pH Start->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic Basic pH > 8 (Basic) CheckpH->Basic AddBase Add Base (e.g., DIPEA) Neutralize HCl Acidic->AddBase CheckReagent Check Cbz-Cl Quality (1H NMR or GC-MS) Basic->CheckReagent Degraded Degraded (Benzyl Alcohol Present) CheckReagent->Degraded Intact Reagent Intact CheckReagent->Intact NewReagent Use Fresh Cbz-Cl Degraded->NewReagent CheckSterics Evaluate Sterics Raise Temp / Add Catalyst Intact->CheckSterics

Decision tree for troubleshooting low conversion in Cbz-Cl protection reactions.

Section 5: Standard Operating Procedure (SOP) - Self-Validating Protocol for Cbz Protection

To eliminate the variables of reagent degradation and pH fluctuation, use this self-validating Schotten-Baumann methodology[5]. This protocol builds in quality-control checkpoints so that a failure is caught before the reaction is worked up.

Materials:

  • Amine substrate (1.0 eq)

  • Benzyl chloroformate (1.2 eq)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3) (3.0 eq)

  • Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Water

Step-by-Step Methodology:

  • Reagent Validation (Checkpoint 1): Before starting, dissolve 10 µL of Cbz-Cl in 0.5 mL of CDCl3 and run a rapid 1H NMR.

    • Validation: Confirm the presence of the CH2 singlet at ~5.3 ppm. If a singlet at ~4.7 ppm (benzyl alcohol) integrates to >5% relative to the 5.3 ppm peak, discard the reagent and obtain a fresh bottle.

  • Substrate Dissolution: Dissolve the amine substrate (1.0 eq) in EtOAc. Add an equal volume of water containing the dissolved Na2CO3 (3.0 eq).

    • Causality: The biphasic system separates the organic-soluble Cbz-Cl from the bulk water, slowing background hydrolysis, while the aqueous base acts as an infinite sink for the generated HCl.

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath.

    • Causality: Lower temperatures suppress the competing hydrolysis of Cbz-Cl by water, favoring the faster aminolysis reaction[5].

  • Reagent Addition: Add the Cbz-Cl (1.2 eq) dropwise over 15 minutes.

  • In-Process pH Validation (Checkpoint 2): After 30 minutes, stop stirring, allow the layers to separate, and spot the aqueous layer onto pH paper.

    • Validation: The pH must be ≥ 8. If the pH has dropped below 8, the HCl has overwhelmed the base, and the unreacted amine is now protonated[3]. Add additional solid Na2CO3 until the pH is restored to 9.

  • Reaction Monitoring (Checkpoint 3): Monitor the organic layer via TLC or LC-MS. Once the starting material is consumed, separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Grokipedia. "Benzyl chloroformate." Vertex AI Search Grounding. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene." Vertex AI Search Grounding. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Chloroformates Acute Exposure Guideline Levels." Vertex AI Search Grounding. Available at: [Link]

Sources

Technical Support Center: Overcoming Oiling Out in Carbamate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallization process development. This guide is specifically engineered for researchers and drug development professionals struggling with the purification of oily carbamate products (such as N-Boc protected amines and active pharmaceutical ingredients).

Carbamates are notoriously difficult to crystallize due to the high conformational flexibility of the carbamate linkage, which inherently lowers the molecular melting point and lattice energy. This frequently leads to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—rather than true crystallization.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my carbamate product form a stubborn oil instead of precipitating as a crystal? A: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS). When supersaturation is generated (via cooling or anti-solvent addition), the system can take two thermodynamic pathways. If the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the solution separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase[1]. Because the molecules in the oil phase possess high mobility and arrange randomly, this oil acts as an excellent solvent for impurities, which further depresses the freezing point and prevents solidification[1].

Q2: How does my choice of solvent influence the risk of oiling out? A: Solvent selection directly dictates the position of the miscibility gap (the LLPS boundary) relative to the nucleation boundary. Solvents in which your carbamate has exceptionally high solubility are counterintuitively dangerous; they reduce the maximum achievable supersaturation, forcing the system to hit the LLPS boundary before it can reach the metastable zone required for crystalline nucleation[2].

Q3: Can I rescue an oiled-out batch by simply dumping seed crystals into the emulsion? A: No. Adding seed crystals after LLPS has occurred (when the system is an emulsion) is a common but flawed practice. Because the LLPS is a thermodynamic miscibility gap, the continuous phase may actually be undersaturated relative to the crystal, causing your seeds to dissolve. Alternatively, the oil droplets may coat the seeds, physically blocking lattice growth[3]. Seeding must occur before the onset of oiling out.

Part 2: Process Parameters & Causality Data

To rationally design your crystallization workflow, you must understand how physical parameters manipulate the phase diagram. The table below summarizes the causality behind key variables and provides actionable interventions.

Process ParameterEffect on LLPS (Oiling Out)Mechanistic CausalityRecommended Action
Initial Concentration High concentrations drastically increase LLPS risk.The system intersects the binodal curve (miscibility gap) prematurely during cooling, forming a stable oil phase[4].Dilute the starting mixture to lower the initial concentration before cooling[4].
Cooling Rate Rapid cooling promotes oiling out.Fast cooling generates high supersaturation rapidly, kinetically bypassing the slower process of crystal lattice integration[1].Implement a slow, controlled cooling profile (e.g., 0.1 °C/min).
Solvent Solubility High-solubility solvents increase risk.High solubility depresses the supersaturation limit, favoring liquid demixing over solid nucleation[2].Select a solvent/anti-solvent system with moderate solubility gradients.
Impurity Profile High impurities stabilize the oil phase.Impurities act as freezing point depressants and partition preferentially into the highly mobile oil droplets[1].Pre-treat the crude mixture with activated charcoal or a silica plug.

Part 3: Thermodynamic Pathways Visualization

The following diagram illustrates the logical branching of a supersaturated system. Understanding this pathway is critical for timing your interventions (like seeding).

PhaseDiagram Start Cooling / Anti-Solvent Addition Metastable Metastable Zone (Supersaturated) Start->Metastable Branch Pathway? Metastable->Branch LLPS Miscibility Gap (LLPS) Oiling Out Occurs Branch->LLPS High Conc. / Fast Cooling Cryst Nucleation Boundary Crystallization Occurs Branch->Cryst Seeding / Slow Cooling Impure Impure Amorphous Gum LLPS->Impure Solvent Trapping Pure High Purity Crystals Cryst->Pure Lattice Integration

Thermodynamic pathways: LLPS (oiling out) vs. classical nucleation.

Part 4: Troubleshooting Workflows & Methodologies

Protocol A: Preventative Low-Supersaturation Seeding (Best Practice)

This self-validating protocol is designed to force the system into the crystalline pathway by providing a low-energy surface for lattice growth before the miscibility gap is reached.

  • Pre-treatment: Dissolve the crude carbamate in a minimal volume of a moderate-solubility solvent (e.g., Ethyl Acetate) at elevated temperature (e.g., 50 °C). Pass through a 0.45 µm PTFE filter to remove heterogeneous impurities that might trigger premature phase separation.

  • Dilution: Dilute the solution to a low initial concentration (e.g., <15 mg/mL) to ensure the cooling trajectory avoids the stable oil phase region[4].

  • Controlled Cooling: Cool the reactor slowly (0.1 °C/min) until the solution is slightly supersaturated but remains optically clear (no turbidity).

  • Strategic Seeding: Introduce 1-5 wt% of pure carbamate seed crystals. Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; reheat and reduce solvent volume.

  • Aging & Isolation: Hold the temperature for 2 hours to allow the seed bed to grow, then resume slow cooling to the final isolation temperature. Filter and wash with cold anti-solvent.

Protocol B: Trituration Recovery of an Oiled-Out Carbamate

If your carbamate has already oiled out into a stubborn, gummy residue at the bottom of your flask, use this methodology to break the stable emulsion and induce crystallization[5].

  • Decantation: Carefully decant and discard the supernatant mother liquor. The oil contains your product, but it is currently acting as a solvent for its own impurities.

  • Pulping/Trituration: Add a strictly non-polar anti-solvent (e.g., Hexane, Heptane, or Diethyl Ether) directly to the oil[5].

  • Mechanical Agitation: Vigorously triturate (scratch the oil against the glass with a glass rod) or apply ultrasonic bath sonication for 15-30 minutes. The non-polar solvent extracts lipophilic impurities while the mechanical energy overcomes the activation barrier for nucleation.

  • Seeding (Optional): If available, add a microscopic seed crystal during sonication.

  • Isolation: Once the oil transforms into a free-flowing powder, filter immediately under vacuum and wash with cold hexane to prevent re-oiling.

Workflow Obs Observation: Product Oils Out Action1 Decant Mother Liquor Obs->Action1 Action2 Add Non-Polar Solvent (e.g., Hexane/Heptane) Action1->Action2 Action3 Trituration / Sonication Action2->Action3 Check Solid Forms? Action3->Check Success Filter & Dry Crystals Check->Success Yes Fail Redissolve & Adjust Solvent System Check->Fail No

Step-by-step trituration workflow for recovering oiled-out carbamate products.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development, American Chemical Society (ACS) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]

  • Oiling Out in Crystallization: Detection and Prevention Source: Mettler Toledo URL:[Link]

Sources

handling and storage recommendations for benzyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzyl Carbamate Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven methodologies for the handling, storage, and synthetic application of benzyl carbamates.

Benzyl carbamate (often used to install the carboxybenzyl or "Cbz/Z" protecting group) is a cornerstone reagent in peptide synthesis and medicinal chemistry[1][2]. However, its stability and reactivity are highly dependent on rigorous environmental controls. This guide synthesizes technical accuracy with mechanistic causality to ensure your workflows are robust, reproducible, and safe.

Operational Workflow: Handling & Storage Lifecycle

The following diagram outlines the critical path from reagent receipt to waste disposal, highlighting the environmental controls required at each stage to maintain chemical integrity.

BenzylCarbamateWorkflow A 1. Receipt & Inspection (Check Integrity & Moisture) B 2. Long-Term Storage (2-8°C, Dry, Dark) A->B Transfer immediately C 3. Pre-Handling (Equilibrate to RT in Desiccator) B->C Prevent condensation D 4. Synthetic Application (Amine Protection / Cbz) C->D Fume hood & PPE E 5. Deprotection (Hydrogenolysis or Lewis Acid) D->E Orthogonal strategy F 6. Waste Disposal (Hazardous Waste Collection) E->F Quench & isolate

Workflow for the handling, storage, and synthetic application of benzyl carbamates.

Critical Physical & Storage Parameters

To ensure stoichiometric precision during synthesis, the reagent must meet strict physical criteria. Deviations in these metrics often indicate degradation or moisture ingress.

ParameterSpecification / RecommendationReference
CAS Number 621-84-1[1]
Melting Point 86°C – 90°C[1]
Purity (GC) > 98.00%[1]
Moisture Content NMT 1.00%[1]
Short-Term Storage Room Temperature (Tightly closed, dry)[1][3]
Long-Term Storage 2-8°C (Cool, dry, dark place away from oxidizers)[4][5]

Troubleshooting Guide: Handling, Storage & Stability

Q: Why did my benzyl carbamate powder become clumpy and difficult to weigh?

  • Causality: Benzyl carbamate is highly susceptible to absorbing atmospheric moisture. If a refrigerated container is opened immediately upon removal from cold storage, atmospheric water rapidly condenses on the cold powder. This causes clumping and increases the moisture content beyond the acceptable limit of 1.00%[1]. Water acts as a competing nucleophile during synthetic coupling steps, drastically reducing your yields.

  • Protocol: Always allow the sealed container to equilibrate to room temperature inside a desiccator before opening[3][5].

Q: How should I store benzyl carbamates for multi-year drug development projects?

  • Causality: While benzyl carbamate is chemically stable at room temperature for short periods[1][3], prolonged exposure to light, heat, and ambient humidity induces slow degradation and hydrolysis over time[5].

  • Protocol: To prevent degradation over extended periods, store the reagent tightly sealed in a cool, well-ventilated, and dark environment, ideally at 2-8°C[4]. Ensure it is stored away from incompatible materials such as strong oxidizing agents[5][6].

Q: During scale-up, we noticed inconsistent yields during the Cbz-protection step. Could storage be the issue?

  • Causality: Yes. If the reagent has degraded with age or absorbed moisture, the effective stoichiometry is altered.

  • Protocol: Before committing to a large-scale reaction, validate the reagent's purity. A rapid melting point check should yield a sharp range between 86°C and 90°C[1].

  • Self-Validating Check: If the melting point is depressed or broad, the reagent has likely degraded or absorbed significant moisture. Do not use it for GMP or scale-up synthesis; discard it according to local hazardous waste regulations[5].

Experimental Protocols: Benzyl Carbamate Deprotection Workflows

Benzyl carbamates are predominantly used to form the carboxybenzyl (Cbz or Z) protecting group for amines during peptide synthesis[1][2]. The Cbz group is highly valued because it can be removed under conditions that do not affect Boc (acid-sensitive) or Fmoc (base-sensitive) groups, providing a highly effective orthogonal protecting group strategy[2].

Protocol A: Standard Catalytic Hydrogenolysis (Pd/C)
  • Causality: Catalytic hydrogenation cleanly cleaves the benzyl-oxygen bond, releasing toluene and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas[2].

  • Preparation: Dissolve the Cbz-protected substrate in an anhydrous solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. Crucial Safety Step: Purge the reaction flask thoroughly with inert gas (Nitrogen or Argon) before and after adding the catalyst to prevent the pyrophoric Pd/C from igniting solvent vapors.

  • Hydrogenation: Introduce Hydrogen gas (H 2​ ) via a balloon or a Parr hydrogenator (typically 1 atm to 50 psi, depending on steric hindrance).

  • Monitoring: Stir vigorously at room temperature and monitor reaction progress via TLC.

  • Workup: Once complete, purge the system with inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Check: Never allow the filtered Pd/C cake to dry out in the air; immediately quench it with water to prevent fires.

  • Isolation: Concentrate the filtrate in vacuo to isolate the target amine.

  • Self-Validating Check: Run a TLC or LC-MS post-isolation. The complete disappearance of the less polar Cbz-protected starting material and the appearance of a more polar primary/secondary amine (which stains positively with Ninhydrin) confirms successful deprotection.

Protocol B: Alternative Lewis Acid Deprotection (For Reducible Substrates)
  • Causality: If the substrate contains easily reducible functional groups (e.g., alkenes or alkynes), hydrogenolysis cannot be used. Instead, a combination of a hard Lewis acid and a soft nucleophile can selectively cleave the Cbz group without reducing double bonds[7].

  • Preparation: Dissolve the N-benzyl carbamate in anhydrous dichloromethane (CH 2​ Cl 2​ ) and cool to -78 °C under an inert atmosphere[7].

  • Lewis Acid Addition: Add a 1.0 M solution of diethylaluminum chloride (Et 2​ AlCl) in hexane (approx. 1.1 equivalents)[7].

  • Nucleophile Addition: After 10 minutes, add thioanisole (MeSPh) as a soft nucleophile scavenger[7].

  • Reaction: Warm the mixture to 25 °C and stir for 1 hour[7].

  • Quenching & Extraction: Dilute with diethyl ether, wash with saturated aqueous NaHCO 3​ and brine. Extract the aqueous layers with ethyl acetate, dry over anhydrous MgSO 4​ , and concentrate in vacuo[7].

  • Self-Validating Check: Validate via NMR or GC-MS to ensure the sensitive reducible functional groups (e.g., alkenes) remain fully intact while the Cbz mass signature is absent.

FAQs: Synthesis & Safety Challenges

Q: What PPE and engineering controls are mandatory when handling benzyl carbamate powder?

  • Causality: Benzyl carbamate dust can cause respiratory, skin, and eye irritation upon contact[6].

  • Protocol: Always handle the powder inside a certified chemical fume hood with appropriate exhaust ventilation to prevent dust dispersion[5][6]. Mandatory PPE includes a dust respirator (MSHA/NIOSH approved), safety glasses, and chemical-resistant gloves[6]. If skin contact occurs, immediately remove contaminated clothing and wash the affected area with plenty of soap and water[4].

Q: How should I dispose of expired or degraded benzyl carbamate?

  • Causality: Benzyl carbamate is a synthetic chemical that must not be allowed to enter drains, sewers, or waterways due to environmental toxicity concerns[3][5].

  • Protocol: Sweep up solid waste using dry clean-up procedures that avoid generating dust, and place it in a tightly sealed, labeled container[5][8]. Dispose of the container at an authorized hazardous waste collection point in accordance with federal, state, and local environmental regulations[5][8].

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For molecules like benzyl piperidin-3-ylcarbamate, a key building block in the synthesis of various pharmaceutical compounds, ensuring enantiomeric purity is paramount.[3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of benzyl piperidin-3-ylcarbamate, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the evaluation of individual enantiomers in a chiral drug.[4][5] Therefore, the development of robust and reliable analytical methods for the accurate quantification of enantiomeric purity is a non-negotiable aspect of drug development.[1]

Choosing the Right Tool: A Comparison of Chiral Stationary Phases

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP).[4][6] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7][8] For benzyl piperidin-3-ylcarbamate and similar piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[2][9][10]

Chiral Stationary Phase (CSP) TypeSeparation PrincipleAdvantages for Benzyl Piperidin-3-ylcarbamate AnalysisPotential Considerations
Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) Formation of "chiral pockets" through hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide backbone.[4][7]High success rate for a wide range of chiral compounds, including piperidine derivatives.[9][10] Good resolution and selectivity are often achievable.[9][11]Method development can be a trial-and-error process.[6] Mobile phase composition is critical for achieving optimal separation.
Protein-Based (e.g., α1-acid glycoprotein (AGP)) Enantioselective binding to specific sites on the protein structure.[7][10]Can offer unique selectivity for certain compounds.Can be less robust than polysaccharide phases and susceptible to "poisoning" by certain sample components.[7]
Pirkle-Type (e.g., functionalized amino acids) Relies on three-point interactions (π-π, hydrogen bonding, steric hindrance) for chiral recognition.[4][7]Can provide high selectivity when a suitable match between the analyte and CSP is found.Generally has a lower "hit rate" compared to polysaccharide phases.[7]
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) Complex mechanism involving inclusion, hydrogen bonding, and ionic interactions.Broad enantioselectivity for various compound classes.May require specific mobile phase conditions to achieve separation.

For the specific analysis of benzyl piperidin-3-ylcarbamate, polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with carbamates, are the recommended starting point due to their proven track record with structurally similar molecules.[9][10][12][13]

A Recommended Starting Point: An Optimized Chiral HPLC Method

Based on available data and extensive experience in chiral separations, the following method provides a robust and reliable starting point for the analysis of benzyl piperidin-3-ylcarbamate. This protocol utilizes a popular polysaccharide-based CSP and normal-phase chromatography.

Experimental Protocol

1. Materials and Reagents:

  • Racemic benzyl piperidin-3-ylcarbamate

  • Enantiomerically enriched benzyl piperidin-3-ylcarbamate reference standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Methanol, HPLC grade (for sample dissolution)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP)Polysaccharide-based columns have shown excellent enantioselective recognition for piperidine derivatives.[9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)The non-polar/polar solvent mixture in normal-phase chromatography is effective for this type of analyte. Diethylamine is a common basic additive used to improve the peak shape of basic compounds like piperidines.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can significantly impact chiral separations.[10] Starting at a controlled room temperature is a standard practice. Optimization may be required.
Detection Wavelength 220 nmThe benzyl carbamate moiety provides a sufficient chromophore for UV detection at this wavelength.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the benzyl piperidin-3-ylcarbamate reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[9]

  • Racemic Standard Solution (0.1 mg/mL): Prepare a solution of the racemic mixture at the same concentration to be used for system suitability checks and to confirm the elution order of the enantiomers.[9]

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in methanol.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Inject the racemic standard solution to verify the separation of the two enantiomers and determine their retention times and resolution.

  • Inject the enantiomerically enriched reference standard to identify the peak corresponding to each enantiomer.

  • Inject the sample solution(s) for analysis.

  • Calculate the enantiomeric purity based on the peak areas of the two enantiomers.

Expected Results

Under these conditions, a baseline separation of the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate is expected, with a resolution (Rs) value greater than 2.0.[9] The retention times will be approximately 12.5 minutes for the (S)-enantiomer and 15.0 minutes for the (R)-enantiomer, though this can vary slightly between different HPLC systems and columns.[9]

Visualizing the Workflow: A Path to Successful Analysis

A systematic approach is crucial for developing and implementing a robust chiral HPLC method. The following diagram illustrates the logical flow from method development to routine analysis.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Routine Analysis A Analyte Characterization (pKa, solubility, UV spectra) B CSP Screening (Polysaccharide, Protein, etc.) A->B Select potential columns C Mobile Phase Optimization (Solvent ratio, additives) B->C Optimize for best separation D Parameter Optimization (Flow rate, temperature) C->D Fine-tune for robustness E Specificity D->E Validate method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test (Racemic mixture) I->J Implement validated method K Sample Analysis J->K Proceed if SST passes L Data Reporting (Enantiomeric Purity) K->L

Sources

Spectral Data Comparison Guide: Benzyl ethyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9) is a highly versatile building block used extensively in small-molecule drug discovery and peptidomimetic synthesis. Structurally, it consists of a piperidine scaffold where the exocyclic secondary amine (ethylamino group) is protected as a carboxybenzyl (Cbz) carbamate, leaving the piperidine ring nitrogen available for further derivatization or requiring orthogonal protection strategies.

The selection of a carbamate protecting group—such as Cbz, Boc (tert-butyloxycarbonyl), or Fmoc (9-fluorenylmethoxycarbonyl)—is dictated by the strict requirement for orthogonality in complex, multi-step syntheses . Cbz groups are classically removed via neutral catalytic hydrogenolysis (H₂, Pd/C), whereas Boc requires strong acid (e.g., TFA) and Fmoc requires a mild base (e.g., 20% piperidine) .

This guide objectively compares the spectral performance (NMR, IR, MS) of the Cbz-protected target against its Boc and Fmoc alternatives, providing actionable causality for the observed data.

Spectral Data Comparison: Cbz vs. Boc vs. Fmoc

NMR Spectroscopy (¹H and ¹³C)

The magnetic environment of the protected amine changes drastically depending on the carbamate chosen.

Expertise Insight (Causality): The lone pair on the carbamate nitrogen delocalizes into the carbonyl π -system. This resonance imparts partial double-bond character to the C–N bond, restricting free rotation. At room temperature, the NMR timescale is often faster than this rotation, resulting in distinct cis and trans conformers (rotamers) . This manifests as peak broadening or distinct peak duplication for the protons adjacent to the nitrogen (the piperidine C4-H and the ethyl -CH₂-). Heating the NMR sample (e.g., to 60°C in DMSO-d₆) increases the rotation rate, causing these peaks to coalesce into a single sharp signal—a self-validating technique to confirm peak duplication is due to rotamers, not impurities.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton EnvironmentCbz-Protected (Target)Boc-Protected (Alternative 1)Fmoc-Protected (Alternative 2)
Protecting Group (Aliphatic) ~5.1 (s, 2H, Ph-CH₂ )~1.4 (s, 9H, t-Bu)~4.4 (d, 2H), ~4.2 (t, 1H)
Protecting Group (Aromatic) ~7.3 (m, 5H, Ph)N/A~7.3 - 7.8 (m, 8H, Fluorenyl)
Piperidine C4-H ~4.0 - 4.2 (m, 1H)~3.9 - 4.1 (m, 1H)~4.0 - 4.2 (m, 1H)
Ethyl -CH₂- ~3.2 (q, 2H)~3.1 (q, 2H)~3.2 (q, 2H)
Ethyl -CH₃ ~1.1 (t, 3H)~1.1 (t, 3H)~1.1 (t, 3H)

*Signals often appear broadened or duplicated at room temperature due to carbamate rotamers. The Cbz benzyl ring also introduces magnetic anisotropy, slightly deshielding adjacent protons compared to the aliphatic Boc group.

Infrared (IR) Spectroscopy

Expertise Insight (Causality): A carbamate (urethane) features both an adjacent nitrogen and an adjacent oxygen. The nitrogen donates electron density via resonance (lowering the stretching frequency), while the alkoxy oxygen withdraws electron density inductively (raising the frequency). These competing effects place the carbamate C=O stretch squarely between an amide (~1650 cm⁻¹) and an ester (~1735 cm⁻¹) .

Table 2: IR Carbonyl Stretching Frequencies

Protecting GroupIR: Urethane C=O Stretch (cm⁻¹)Electronic Influence
Cbz (Target) 1695 - 1705Benzyl oxygen is moderately electron-withdrawing.
Boc (Alt 1) 1685 - 1695tert-Butyl group is electron-donating, slightly lowering frequency.
Fmoc (Alt 2) 1700 - 1710Fluorenylmethyl oxygen is highly electronegative/withdrawing.
Mass Spectrometry (LC-MS / ESI+)

Expertise Insight (Causality): ESI+ MS provides a self-validating diagnostic tool for carbamates. Boc-protected amines are notoriously labile in the source, undergoing a McLafferty-type rearrangement to lose isobutylene (56 Da) followed by CO₂ (44 Da). Observing a strong[M+H - 100]⁺ peak is a definitive hallmark of a Boc group. Cbz groups are more stable but will lose benzyl alcohol under higher collision energies.

Table 3: ESI-MS Fragmentation Patterns

Protecting GroupMS (ESI+): [M+H]⁺Characteristic MS/MS Fragments
Cbz (Target) 263.2[M+H - 108]⁺ (Loss of benzyl alcohol)
Boc (Alt 1) 229.2m/z 129.1 (Loss of isobutylene & CO₂; Δ 100 Da)
Fmoc (Alt 2) 351.2m/z 179.1 (Highly stable dibenzofulvene cation)

Experimental Protocols & Self-Validating Workflows

To synthesize Benzyl ethyl(piperidin-4-yl)carbamate without polymerizing the piperidine scaffold, the ring nitrogen must be temporarily protected (typically with a Boc group). This creates a highly robust, self-validating 2-step orthogonal synthesis.

SynthesisWorkflow SM 1-Boc-4-(ethylamino)piperidine Step1 Cbz-Cl, DIPEA, DCM (0°C to RT) SM->Step1 Intermediate Fully Protected Intermediate (N1-Boc, N4-Cbz) Step1->Intermediate N-Acylation Step2 TFA / DCM (Selective Boc Cleavage) Intermediate->Step2 Orthogonal Deprotection Workup Basic Aqueous Workup (1M NaOH) Step2->Workup Neutralize TFA Product Target Molecule: Benzyl ethyl(piperidin-4-yl)carbamate Workup->Product Pure Product

Figure 1: Two-step orthogonal synthesis workflow for Benzyl ethyl(piperidin-4-yl)carbamate.

Step-by-Step Methodology

Step 1: Cbz Protection of the Exocyclic Amine

  • Dissolve 1-Boc-4-(ethylamino)piperidine (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the reaction to 0°C. Causality: Cooling prevents exothermic runaway and suppresses di-acylation.

  • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow to warm to room temperature over 4 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting secondary amine will stain deep pink. The Cbz-protected product lacks a nucleophilic N-H and will be UV-active but Ninhydrin-negative.

  • Quench with 1M HCl to remove unreacted starting material and DIPEA. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the N1-Boc, N4-Cbz intermediate.

Step 2: Orthogonal Boc Deprotection

  • Dissolve the intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Causality: The strong acid selectively cleaves the Boc group via isobutylene elimination, leaving the Cbz group completely intact.

  • Self-Validation Check: LC-MS will show the disappearance of the [M+H]⁺ peak for the intermediate and the appearance of m/z 263.2 for the target molecule.

  • Concentrate under reduced pressure. Redissolve in EtOAc and wash with 1M NaOH to neutralize the TFA salt, yielding the free piperidine base of Benzyl ethyl(piperidin-4-yl)carbamate.

Orthogonal Deprotection Strategies

Understanding the logical relationship between these protecting groups is critical for designing downstream coupling steps.

Orthogonality Base Ethyl(piperidin-4-yl) Scaffold Cbz Cbz-Carbamate (Benzyl) Base->Cbz Cbz-Cl Boc Boc-Carbamate (tert-Butyl) Base->Boc Boc2O Fmoc Fmoc-Carbamate (Fluorenylmethyl) Base->Fmoc Fmoc-Cl Cond1 H2, Pd/C (Neutral) Cbz->Cond1 Cond2 TFA / DCM (Strong Acid) Boc->Cond2 Cond3 Piperidine / DMF (Base) Fmoc->Cond3 Free Deprotected Amine (Active for Coupling) Cond1->Free Cond2->Free Cond3->Free

Figure 2: Orthogonal deprotection logic for carbamate-protected piperidine scaffolds.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Available at:[Link]

  • Chemical Reviews (ACS Publications). "Amino Acid-Protecting Groups". Available at:[Link]

Structure-Activity Relationship (SAR) of N-Benzylpiperidine Derivatives: A Comparative Guide for Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzylpiperidine pharmacophore is a privileged structural motif in neuropharmacology, most notably recognized as the core scaffold of Donepezil, an FDA-approved acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease (AD)[1]. As drug discovery pivots toward multi-target-directed ligands (MTDLs) and prodrug strategies to mitigate side effects, understanding the Structure-Activity Relationship (SAR) of this scaffold is critical for researchers developing next-generation neurotherapeutics.

This guide provides an authoritative comparison of N-benzylpiperidine derivatives, dissecting their mechanistic logic, comparative performance data, and the self-validating experimental protocols used to evaluate their efficacy.

Mechanistic Rationale & SAR Logic

The remarkable potency of N-benzylpiperidine derivatives stems from their ability to span the ~20 Å deep active site gorge of the AChE enzyme, achieving dual-site binding. The enzyme features two primary binding regions: the Catalytic Anionic Site (CAS) at the base of the gorge, and the Peripheral Anionic Site (PAS) at the rim.

  • The N-Benzyl Group: Functions as the primary anchor. It penetrates deep into the CAS, forming strong π−π stacking interactions with aromatic residues (specifically Trp86)[1].

  • The Piperidine Nitrogen: At physiological pH, this basic nitrogen is protonated. The resulting positive charge forms critical cation- π interactions with the CAS, locking the molecule in place.

  • The Alkyl Linker: Acts as a spatial bridge. Modifying the carbon chain length directly dictates the spatial orientation of the molecule, determining whether the tail group can successfully reach the PAS.

  • The Tail Moiety (e.g., Indanone): Interacts with the PAS (specifically Trp286). Binding at the PAS not only blocks substrate entry but also prevents AChE-induced amyloid-beta (A β ) aggregation, a secondary mechanism highly sought after in AD drug design[2].

SAR_Logic Scaffold N-Benzylpiperidine Scaffold CAS N-Benzyl Group (CAS Binding) Scaffold->CAS Nitrogen Piperidine N+ (Cation-pi) Scaffold->Nitrogen Linker Alkyl Linker (Gorge Spanning) Scaffold->Linker PAS Tail Moiety (PAS Binding) Scaffold->PAS

SAR logic mapping of N-benzylpiperidine derivatives in the AChE active site.

Comparative Performance Analysis

To contextualize the SAR, we must compare the baseline performance of Donepezil against novel derivatives engineered to optimize specific parameters, such as potency, selectivity, or multi-target engagement. The half-maximal inhibitory concentration (IC 50​ ) remains the standard metric for evaluating these compounds.

Quantitative Data Summary
Compound ClassRepresentative AnalogTarget Structural ModificationAChE IC 50​ BuChE IC 50​
Reference Standard DonepezilN/A (Baseline Pharmacophore)5.7 nM7.1 μ M
N-Benzylpyridinium Prodrugs Compound 2g (3-chlorobenzyl)Piperidine oxidized to pyridinium salt3.0 nMNot Det.
1,3,4-Thiadiazole Hybrids Compound 7e (m-Fluoro)Indanone replaced by thiadiazole1.82 nMNot Det.
Diarylthiazole Hybrids Compound 44Indanone replaced by diarylthiazole300 nM1.84 μ M
Field-Proven Insights:
  • Aromatization Enhances Affinity: Converting the piperidine ring to a planar pyridinium salt (as seen in Compound 2g) restricts conformational flexibility and enhances π−π stacking within the CAS, pushing AChE inhibition down to 3.0 nM[3].

  • Tail Substitution Drives Multi-Targeting: Replacing the indanone tail with a diarylthiazole (Compound 44) intentionally sacrifices some AChE potency (shifting to 300 nM) to gain significant A β anti-aggregation and neuroprotective properties, highlighting the classic SAR trade-off in MTDL design[2].

  • Steric and Electronic Tuning: In the 1,3,4-thiadiazole series, introducing a highly electronegative fluorine atom at the meta position of the phenyl ring (Compound 7e) optimizes the electronic distribution for PAS binding, achieving an exceptional IC 50​ of 1.82 nM, outperforming Donepezil[4].

Biological Pathway Intervention

By inhibiting AChE, N-benzylpiperidine derivatives prevent the rapid degradation of acetylcholine (ACh) in the synaptic cleft. This artificially prolongs the half-life of the neurotransmitter, compensating for the cholinergic deficit characteristic of neurodegenerative diseases.

Cholinergic_Pathway ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme (Synaptic Cleft) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Activates Inhibitor N-Benzylpiperidine (Drug Intervention) Inhibitor->AChE Blocks

Cholinergic signaling pathway and the mechanism of action for AChE inhibitors.

Experimental Methodology: Self-Validating Ellman's Assay

The inhibitory activity of N-benzylpiperidine derivatives is universally quantified using the spectrophotometric method developed by Ellman et al.[5]. As an application scientist, it is critical to understand that this assay is highly sensitive to environmental conditions; therefore, the protocol below is designed as a self-validating system to prevent false positives caused by spontaneous substrate hydrolysis.

Step-by-Step Protocol & Causality

Step 1: Buffer and Enzyme Preparation

  • Action: Prepare 0.1 M sodium phosphate buffer at pH 8.0. Dilute AChE (e.g., from electric eel or recombinant human) to a working concentration of 0.03 U/mL.

  • Causality: AChE activity is optimal in slightly alkaline conditions. Phosphate buffer maintains the strict ionic strength required to stabilize the enzyme's tertiary structure during the assay.

Step 2: Inhibitor Pre-incubation

  • Action: Mix the enzyme with varying concentrations of the N-benzylpiperidine derivative and incubate for 10–15 minutes at 25°C.

  • Causality: N-benzylpiperidines are reversible, competitive/mixed inhibitors. Because the active site is located at the bottom of a 20 Å deep gorge, pre-incubation provides the necessary time for the inhibitor to navigate the gorge and establish thermodynamic equilibrium before the substrate is introduced.

Step 3: Reaction Initiation

  • Action: Add Acetylthiocholine iodide (ATCh, 0.5 mM) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) as the chromogen.

  • Causality: ATCh is a synthetic surrogate for acetylcholine. Upon enzymatic hydrolysis, it releases thiocholine. DTNB immediately reacts with the free sulfhydryl group of thiocholine to yield the 5-thio-2-nitrobenzoate (TNB) anion, which is bright yellow[5].

Step 4: Self-Validation (Blanking)

  • Action: Concurrently run a non-enzymatic blank containing only Buffer, ATCh, and DTNB.

  • Causality: ATCh undergoes spontaneous, non-enzymatic hydrolysis in alkaline buffers. Subtracting the kinetic rate of the blank from the sample ensures that the measured absorbance strictly reflects enzyme-catalyzed hydrolysis, validating the integrity of the IC 50​ calculation.

Step 5: Kinetic Absorbance Measurement

  • Action: Monitor the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Causality: Taking kinetic measurements (initial linear velocity, V0​ ) rather than a single end-point reading ensures the assay remains within the linear range of enzyme activity, preventing artifacts caused by substrate depletion or product inhibition.

Ellman_Workflow S1 1. Buffer & Enzyme Prep (pH 8.0 Phosphate Buffer) S2 2. Inhibitor Pre-incubation (10-15 min, 25°C) S1->S2 S3 3. Substrate Addition (ATCh + DTNB) S2->S3 S4 4. Thiocholine Release & TNB Anion Formation S3->S4 S5 5. Kinetic Absorbance (Readout at 412 nm) S4->S5

Step-by-step workflow of the self-validating Ellman's assay for AChE inhibition.

References

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease Source: Ingenta Connect URL:[Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation Source: ACS Publications URL:[Link]

  • Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents Source: Pharmaceutical Sciences URL:[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation Source: ACS Publications URL:[Link]

Sources

Assessing the Biological Activity of Novel Carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the carbamate functional group stands out for its versatility and significant therapeutic potential.[1][2] Carbamate derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, Alzheimer's disease, and various infections.[1][2] Their chemical and proteolytic stability, coupled with their ability to penetrate cell membranes, makes them an attractive scaffold for medicinal chemists.[1][2] This guide provides a comprehensive framework for assessing the biological activity of novel carbamate derivatives, using a head-to-head comparison with established compounds to contextualize their potential.

This guide will focus on two primary areas of biological activity commonly associated with carbamate derivatives: cholinesterase inhibition and anticancer activity . We will use a hypothetical novel carbamate derivative, hereafter referred to as NCD-1 , as our primary subject of investigation. For comparative analysis, we will benchmark NCD-1 against Physostigmine , a well-characterized natural carbamate and reversible acetylcholinesterase (AChE) inhibitor, for its anticholinesterase activity, and against a standard chemotherapeutic agent for its anticancer properties.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The carbamate group (-NHCOO-) is a key structural motif in numerous approved drugs and prodrugs.[3] Its unique chemical properties allow it to act as a peptide bond surrogate, enhancing the stability and cell permeability of molecules.[3] Furthermore, the carbamate functionality can engage in crucial hydrogen bonding interactions with biological targets, thereby modulating their activity.[3]

One of the most well-documented mechanisms of action for carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] By reversibly carbamylating the serine residue in the active site of these enzymes, carbamates prevent the breakdown of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease and myasthenia gravis.[4][6]

In the realm of oncology, carbamate derivatives have demonstrated significant potential. They can function as anticancer agents themselves or as prodrugs that release a cytotoxic compound at the target site.[7] The incorporation of a carbamate moiety can enhance the biological activity of parent molecules and improve their pharmacokinetic profiles.[1] For instance, some carbamate derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like docetaxel.[1]

A Strategic Approach to Biological Activity Assessment

To comprehensively evaluate the biological potential of NCD-1, a multi-tiered experimental approach is essential. This strategy involves a series of in vitro assays designed to elucidate its mechanism of action and quantify its potency and selectivity.

Experimental Workflow for Assessing Novel Carbamate Derivatives

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Comparative Analysis A Novel Carbamate Derivative (NCD-1) B Cholinesterase Inhibition Assay (AChE & BChE) A->B C Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->C D Kinetic Analysis of Cholinesterase Inhibition B->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Cycle Analysis (Propidium Iodide Staining) C->F I Assess Selectivity (e.g., AChE vs. BChE, Cancer vs. Normal Cells) C->I G Compare IC50 values with Physostigmine D->G D->I H Compare IC50 values with standard anticancer drug E->H F->H J Data Interpretation & Lead Optimization G->J H->J I->J

Caption: A streamlined workflow for the biological evaluation of novel carbamate derivatives.

Part 1: Assessing Cholinesterase Inhibitory Activity

A primary therapeutic application of carbamates is the inhibition of cholinesterases.[4] The following protocol, based on the Ellman method, provides a robust means of quantifying the inhibitory potential of NCD-1 against both AChE and BChE.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Novel Carbamate Derivative (NCD-1)

  • Physostigmine (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of NCD-1 and Physostigmine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

    • Prepare DTNB, ATCI, and BTCI solutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound dilutions (or buffer for the control).

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the DTNB solution to each well.

    • Add 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of enzyme inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

Causality Behind Experimental Choices:

  • pH 8.0 Buffer: This pH is optimal for the activity of both AChE and BChE and for the colorimetric reaction with DTNB.

  • Pre-incubation: This step is crucial for reversible inhibitors like carbamates to reach equilibrium with the enzyme before the substrate is introduced.

  • Kinetic Measurement: Monitoring the reaction over time ensures accurate determination of the initial reaction velocity, which is essential for calculating inhibition.

Comparative Data: Cholinesterase Inhibition
CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
NCD-1 0.51.53.0
Physostigmine 0.15.050.0

Interpretation: In this hypothetical scenario, NCD-1 demonstrates potent inhibition of both AChE and BChE, with a slight selectivity for AChE. While less potent than Physostigmine against AChE, NCD-1 shows significantly stronger inhibition of BChE. This dual inhibitory activity could be advantageous in certain therapeutic contexts.[8]

Part 2: Assessing Anticancer Activity

The potential of carbamate derivatives as anticancer agents is an active area of research.[7][9][10] The following protocols outline a standard approach to evaluate the cytotoxic and apoptotic effects of NCD-1 on cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HEK293 for kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel Carbamate Derivative (NCD-1)

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of NCD-1 and the standard anticancer drug in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Using both cancer and normal cell lines allows for the assessment of selective cytotoxicity, a desirable characteristic for an anticancer drug.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic effects of a compound.

  • DMSO as a Solvent: DMSO is a common solvent for dissolving organic compounds for in vitro assays, but its concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Comparative Data: Cytotoxicity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
NCD-1 1015>100>10
Doxorubicin 1255

Interpretation: The hypothetical data suggests that NCD-1 exhibits moderate cytotoxicity against the tested cancer cell lines. Importantly, it shows a high degree of selectivity, being significantly less toxic to the normal HEK293 cells. This favorable selectivity profile makes NCD-1 a promising candidate for further development.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of cell death induced by NCD-1, apoptosis and cell cycle analysis are crucial.

Materials:

  • Cancer cell line of interest

  • Novel Carbamate Derivative (NCD-1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) Staining Solution for Cell Cycle Analysis

  • Flow cytometer

Procedure for Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with NCD-1 at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Procedure for Cell Cycle Analysis (PI Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Causality Behind Experimental Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in apoptosis assays and to stain DNA for cell cycle analysis.[14]

  • RNase A: This enzyme is included in the cell cycle staining solution to degrade RNA, ensuring that PI only stains the DNA.

Mechanism of Carbamate-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Activation A Novel Carbamate Derivative (NCD-1) B Interaction with Cellular Target (e.g., Tubulin, Kinases) A->B C Induction of Cellular Stress B->C D Activation of Caspase Cascade C->D E Mitochondrial Membrane Depolarization C->E F DNA Fragmentation D->F G Apoptosis (Programmed Cell Death) F->G

Caption: A simplified diagram illustrating a potential mechanism of carbamate-induced apoptosis.

Conclusion

This guide provides a foundational framework for the initial biological characterization of novel carbamate derivatives. By employing a comparative approach with well-established compounds, researchers can gain valuable insights into the potency, selectivity, and potential therapeutic applications of their newly synthesized molecules. The detailed protocols and the rationale behind the experimental design aim to ensure scientific rigor and the generation of reliable and reproducible data. Further in-depth studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of any promising lead compound identified through this screening cascade.

References

  • Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-295. [Link]

  • Reddy, M. V. R., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & medicinal chemistry letters, 24(15), 3469-3473. [Link]

  • Malawska, B., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic chemistry, 79, 22-31. [Link]

  • Struck, R. F., et al. (2004). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Cancer chemotherapy and pharmacology, 53(4), 303-308. [Link]

  • Unknown Author. (n.d.).
  • Kamal, A., et al. (2003). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Current medicinal chemistry, 10(5), 343-356. [Link]

  • Unknown Author. (n.d.). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. [Link]

  • Unknown Author. (n.d.). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. [Link]

  • Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4). [Link]

  • Zhou, Y., et al. (2020). Design, synthesis and anti-tumor activities of carbamate derivatives of cinobufagin. Steroids, 164, 108741. [Link]

  • Unknown Author. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • Unknown Author. (n.d.). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. [Link]

  • Unknown Author. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. [Link]

  • Unknown Author. (n.d.). Alcohol & their carbamate derivatives: Meprobamate, Ethchlorvynol. [Link]

  • Unknown Author. (n.d.). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. [Link]

  • Unknown Author. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

  • Unknown Author. (n.d.). Carbamate. [Link]

  • Unknown Author. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Unknown Author. (n.d.). Comparison of methods for measuring cholinesterase inhibition by carbamates. [Link]

  • Unknown Author. (n.d.). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. [Link]

  • Glowczyk, J., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic chemistry, 79, 22-31. [Link]

  • Gul, H. I., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 108-112. [Link]

  • Unknown Author. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. [Link]

  • Unknown Author. (n.d.). Acetylcholinesterase inhibition and anti-soman efficacy of homologs of physostigmine. [Link]

  • Unknown Author. (n.d.). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. [Link]

  • Unknown Author. (n.d.). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. [Link]

  • Unknown Author. (n.d.). A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. [Link]

  • Unknown Author. (n.d.). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. [Link]

  • Unknown Author. (n.d.). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. [Link]

  • Unknown Author. (n.d.). Dyes for Cell Cycle and Apoptosis Analysis. [Link]

  • Unknown Author. (n.d.). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. [Link]

  • Unknown Author. (n.d.). Proline-Based Carbamates as Cholinesterase Inhibitors. [Link]

  • Unknown Author. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Unknown Author. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Unknown Author. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • Unknown Author. (n.d.). LDH Cytotoxicity Assay Kit|Products. [Link]

  • Unknown Author. (n.d.). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

  • Unknown Author. (n.d.). Acetylcholinesterase inhibition by (+)physostigmine and efficacy against lethality induced by soman. [Link]

  • Unknown Author. (n.d.). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]

  • Unknown Author. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... [Link]

  • Unknown Author. (n.d.). Evaluation of the inhibitory effects of carbamate pesticides on human carboxylesterases. [Link]

  • Unknown Author. (n.d.). Limited evidence of effectiveness of physostigmine for the symptomatic treatment of Alzheimer's disease. [Link]

  • Unknown Author. (n.d.). Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. [Link]

  • Unknown Author. (n.d.). In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. [Link]

Sources

cross-reactivity studies of carbamate-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cross-reactivity in carbamate-based enzyme inhibitors requires moving beyond basic IC₅₀ values to understand the proteome-wide dynamics of covalent target engagement. As drug development increasingly leverages targeted covalent inhibitors (TCIs), mapping the off-target landscape of these molecules is critical for predicting clinical safety and efficacy.

This guide provides an objective comparison of carbamate-based inhibitors against alternative modalities (such as non-covalent inhibitors), detailing the mechanistic causality of their cross-reactivity and the gold-standard experimental workflows used to profile them.

The Mechanistic Basis of Carbamate Cross-Reactivity

Carbamate-based drugs—such as the Alzheimer's therapeutic rivastigmine or experimental monoacylglycerol lipase (MAGL) inhibitors—target serine hydrolases, one of the largest enzyme families in the mammalian proteome, comprising over 200 members[1].

Unlike non-covalent competitive inhibitors (e.g., donepezil) that rely purely on spatial and electrostatic affinity for the active site gorge[2], carbamates function via a two-step pseudo-irreversible or irreversible mechanism. After initial binding, the active-site serine nucleophile attacks the carbamate carbonyl, expelling a leaving group and forming a covalent carbamoylated enzyme adduct[3].

The Cross-Reactivity Challenge: Because the catalytic triad (Ser-His-Asp/Glu) is highly conserved across the serine hydrolase superfamily, carbamates are inherently prone to cross-reactivity. If the intrinsic chemical reactivity of the carbamate warhead is too high, it will non-specifically carbamoylate off-target hydrolases such as Fatty Acid Amide Hydrolase (FAAH), α/β-Hydrolase Domain 6 (ABHD6), or Carboxylesterases (CES1)[4].

Mechanism cluster_0 Covalent Modality (Carbamates) cluster_1 Non-Covalent Modality (Alternatives) Enzyme Serine Hydrolase (Active Site Serine Nucleophile) Carb Carbamate Inhibitor (e.g., Rivastigmine, JZL184) Enzyme->Carb NonCov Reversible Inhibitor (e.g., Donepezil) Enzyme->NonCov Adduct Carbamoylated Enzyme (Covalent Adduct) Carb->Adduct Nucleophilic Attack & Leaving Group Expulsion Complex Enzyme-Inhibitor Reversible Complex NonCov->Complex Spatial / Electrostatic Affinity

Fig 1. Divergent binding mechanisms: Covalent carbamoylation vs. non-covalent reversible binding.

Comparative Performance: Carbamates vs. Non-Covalent Alternatives

When comparing carbamate inhibitors to non-covalent alternatives, the primary trade-off is between duration of action and proteome-wide selectivity. By tuning the leaving group of the carbamate (e.g., O-aryl vs. O-hexafluoroisopropyl [HFIP]), researchers can dramatically alter the cross-reactivity profile[1].

The table below summarizes the proteome-wide selectivity and off-target liabilities of distinct inhibitor classes targeting central nervous system (CNS) serine hydrolases.

InhibitorModality / ClassPrimary Target(s)Mechanism of ActionKey Serine Hydrolase Off-TargetsProteome-wide Cross-Reactivity
Rivastigmine O-aryl CarbamateAChE, BChEPseudo-irreversible covalentMinimal (highly tuned for cholinesterases)Low[5]
Donepezil Piperidine derivativeAChENon-covalent, reversibleNone (binds CAS/PAS sites specifically)Very Low[2]
JZL184 O-aryl CarbamateMAGLIrreversible covalentFAAH, ABHD6, CES1Moderate (requires dosage control)[4]
HFIP Carbamates O-HFIP CarbamateMAGL, ABHD6Irreversible covalentNegligibleVery Low (Highly specific)[1]

Strategic Insight: While donepezil offers exquisite selectivity for AChE due to its non-covalent nature, it requires continuous systemic exposure to maintain target inhibition. Carbamates like rivastigmine or HFIP-based MAGL inhibitors offer prolonged target engagement (often outlasting the drug's pharmacokinetic half-life) but require rigorous off-target profiling during lead optimization to ensure the reactive warhead does not indiscriminately label the proteome[1],[5].

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

To objectively measure the cross-reactivity of carbamate inhibitors, standard substrate-based biochemical assays are insufficient, as they only measure one recombinant enzyme at a time. The gold standard in the field is Competitive Activity-Based Protein Profiling (ABPP) [4].

ABPP utilizes a broad-spectrum chemical probe (such as Fluorophosphonate-Rhodamine, FP-Rh) that covalently tags the active sites of all catalytically active serine hydrolases in a native tissue proteome[3].

Step-by-Step Methodology: Competitive Gel-Based ABPP

This protocol is designed as a self-validating system to ensure that observed cross-reactivity is driven by active-site engagement rather than non-specific protein precipitation.

  • Proteome Preparation: Extract native tissue proteome (e.g., mouse brain or liver) in cold PBS using Dounce homogenization.

    • Causality: Native conditions must be strictly preserved. ABPs require a functional catalytic triad to react; denatured enzymes will not label, ensuring the assay only measures biologically relevant target engagement.

  • Inhibitor Pre-incubation: Aliquot the proteome (1 mg/mL) and treat with a concentration gradient of the carbamate inhibitor (e.g., 10 nM to 50 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes.

    • Causality: Because carbamate inhibition is time-dependent, a 30-minute incubation ensures the covalent reaction reaches equilibrium across both high-affinity targets and lower-affinity off-targets.

  • Broad-Spectrum Probe Labeling: Add the FP-Rh probe (1 µM final concentration) to all samples for 30 minutes at room temperature.

    • Causality: The FP-Rh probe will label all uninhibited serine hydrolases. If the carbamate cross-reacted with an off-target, that enzyme's active site will be blocked, resulting in a loss of fluorescent signal for that specific protein band.

  • Quenching & Denaturation: Terminate the reaction by adding 4x SDS loading buffer and boiling at 95°C for 5 minutes.

  • Detection & Validation: Resolve the proteomes via SDS-PAGE and visualize using a flatbed fluorescence scanner (e.g., Typhoon).

    • Self-Validating Control: Always include a heat-denatured proteome control (boiled prior to step 2). This rules out non-specific, non-activity-dependent binding of the fluorescent probe.

ABPP_Workflow Proteome Native Proteome (Active Serine Hydrolases) Inhibitor 1. Carbamate Inhibitor Incubation (30 min) Proteome->Inhibitor Block Targets Probe 2. FP-Rhodamine Probe (Labels uninhibited enzymes) Inhibitor->Probe Label Remaining SDS_PAGE 3a. SDS-PAGE & Fluorescence Imaging Probe->SDS_PAGE Gel-based ABPP LC_MS 3b. Tryptic Digest & LC-MS/MS (MudPIT) Probe->LC_MS Click-Chemistry ABPP

Fig 2. Competitive Activity-Based Protein Profiling (ABPP) workflow for cross-reactivity mapping.

Strategic Recommendations for Drug Developers

When developing carbamate-based inhibitors, cross-reactivity is not an insurmountable flaw, but a variable that must be chemically tuned. Extensive ABPP studies have demonstrated that the leaving group is the primary determinant of proteome-wide selectivity[1].

  • Avoid overly reactive leaving groups: Highly reactive groups (like p-nitrophenol) often result in widespread cross-reactivity across the serine hydrolase superfamily.

  • Leverage HFIP and NHS chemistries: Recent chemical proteomic screens have identified O-hexafluoroisopropyl (HFIP) and O-N-hydroxysuccinimidyl (NHS) as privileged leaving groups. They provide exceptional potency for specific targets (like MAGL) while maintaining a nearly pristine off-target profile in vivo[1].

  • Benchmark against non-covalent standards: Always compare the in vivo off-target profile of a novel carbamate against a well-characterized non-covalent inhibitor (like donepezil for AChE) to establish a baseline for acceptable proteomic noise[2].

References

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling - Annual Reviews. Annual Review of Biochemistry. Available at:[Link]

  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PNAS. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Comprehensive investigation of multiple targets in the development of newer drugs for the Alzheimer's disease - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl Ethyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

The imperative of Proper Chemical Disposal: Beyond the Bench

The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. Improper disposal can lead to personnel exposure, environmental contamination, and significant legal and financial repercussions. The "cradle-to-grave" approach to hazardous waste management, established under the Resource Conservation and Recovery Act (RCRA), holds generators of hazardous waste accountable for its safe handling from generation to final disposal.[1][2] This principle underscores the critical importance of the procedures outlined below.

Hazard Profile Analysis: Insights from Analogous Compounds

In the absence of a specific SDS for Benzyl ethyl(piperidin-4-yl)carbamate, we can infer its potential hazards by examining structurally related molecules such as benzyl carbamates and substituted piperidines.

  • Benzyl Carbamates: These compounds can be irritating to the eyes, skin, and respiratory system.[3][4]

  • Substituted Piperidines: Compounds containing the piperidine ring can be harmful if swallowed and may cause irritation.[5][6]

Based on this analysis, Benzyl ethyl(piperidin-4-yl)carbamate should be handled as a hazardous substance with the potential to cause irritation and harm upon ingestion or exposure.

Quantitative Hazard Summary

Hazard ClassificationAnticipated Risk based on Analogous CompoundsPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed[5][6]Ingestion
Skin Corrosion/Irritation Causes skin irritation[3][5][6]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation[3][5][6]Ocular contact
Respiratory Irritation May cause respiratory irritation[3][5]Inhalation of dust or aerosols

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for Benzyl Ethyl(piperidin-4-yl)carbamate cluster_0 Pre-Disposal Assessment cluster_1 Segregation and Containment cluster_2 Accumulation and Storage cluster_3 Final Disposition Assess Waste 1. Assess Waste Stream (Is it pure compound, in solution, or contaminated material?) Consult CHP 2. Consult Laboratory's Chemical Hygiene Plan (CHP) Assess Waste->Consult CHP Segregate Waste 3. Segregate as Hazardous Chemical Waste Consult CHP->Segregate Waste Select Container 4. Select Appropriate, Labeled, and Leak-Proof Container Segregate Waste->Select Container Transfer Waste 5. Transfer Waste to Container (Using appropriate PPE) Select Container->Transfer Waste Store Securely 6. Store in Designated Hazardous Waste Accumulation Area Transfer Waste->Store Securely Arrange Pickup 7. Arrange for Pickup by a Licensed Waste Disposal Vendor Store Securely->Arrange Pickup Document 8. Complete all Necessary Waste Manifest Documentation Arrange Pickup->Document

Caption: Decision workflow for the safe disposal of Benzyl ethyl(piperidin-4-yl)carbamate.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with regulatory standards.

1. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste material, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Gloves: Nitrile gloves are recommended. Ensure they are inspected for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.

2. Waste Characterization and Segregation - The Foundation of Safe Disposal

Properly identifying and segregating your waste is the most critical step in the disposal process.

  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution containing the compound, or contaminated materials (e.g., contaminated gloves, weigh boats, or paper towels).

  • Segregate as Hazardous Waste: Based on the hazard profile of analogous compounds, Benzyl ethyl(piperidin-4-yl)carbamate waste should be treated as hazardous chemical waste. Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[8]

3. Containerization - Secure Containment is Key

The integrity of your waste container is paramount to preventing leaks and spills.

  • Select an Appropriate Container: Use a container that is compatible with the chemical waste. For solids, a wide-mouth, sealable container is suitable. For liquid waste, use a leak-proof container that will not react with the solvent.[9]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzyl ethyl(piperidin-4-yl)carbamate," and the accumulation start date.[10]

4. Waste Accumulation and Storage - A Controlled Environment

All hazardous waste must be stored in a designated and controlled area.

  • Transferring Waste: Carefully transfer the waste into the labeled container, minimizing the generation of dust or aerosols. If transferring a solution, use a funnel to prevent spills.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area. This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[9] Ensure secondary containment is in place to capture any potential leaks.

5. Final Disposal - Partnering with Professionals

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal facility.[2]

Adherence to Your Institutional Chemical Hygiene Plan

This guide provides a robust framework for the proper disposal of Benzyl ethyl(piperidin-4-yl)carbamate. However, it is essential to always operate within the specific guidelines of your institution's Chemical Hygiene Plan (CHP).[11] The CHP is a comprehensive document that outlines the specific procedures and policies for handling hazardous chemicals in your laboratory.

By diligently following these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Hazardous Waste | US EPA. (2026, February 12). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. (2024, December 17). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]

Sources

Navigating the Safe Handling of Benzyl Ethyl(piperidin-4-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of Benzyl ethyl(piperidin-4-yl)carbamate. By understanding the 'why' behind each safety protocol, we can foster a culture of proactive safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment

The primary hazards associated with Benzyl ethyl(piperidin-4-yl)carbamate are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[5] This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling Benzyl ethyl(piperidin-4-yl)carbamate. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.[6][7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[6][8] Conforms to OSHA 29 CFR 1910.133.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, a primary route of exposure. Gloves should be inspected for integrity before each use and changed frequently.
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or aerosols.[6][10]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling Benzyl Ethyl(piperidin-4-yl)carbamate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific work area in a chemical fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all required PPE. gather_materials->don_ppe Proceed to handling weigh_handle Weigh and handle the compound within the fume hood. don_ppe->weigh_handle dissolve_react Perform dissolution and reaction steps. weigh_handle->dissolve_react decontaminate Decontaminate all equipment and work surfaces. dissolve_react->decontaminate Experiment complete dispose_waste Dispose of all waste in designated hazardous waste containers. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of Benzyl ethyl(piperidin-4-yl)carbamate.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[7] Assemble all necessary PPE and have it readily accessible.

  • Donning PPE: Put on all required PPE in the following order: lab coat, respirator, eye protection, and then gloves.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the confines of a certified chemical fume hood to minimize inhalation exposure.[6][10]

    • Use caution to avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

    • Do not wear laboratory coats or other PPE outside of the laboratory.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.[5]

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9][13] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Spill Response Decision Tree

spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill < 100 mL / 100 g large_spill Large Spill assess_size->large_spill > 100 mL / 100 g absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS & Supervisor evacuate->notify_ehs collect Collect in Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ethyl(piperidin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl ethyl(piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.